IPN60090 dihydrochloride
説明
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特性
IUPAC Name |
1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N8O3.2ClH/c1-14-7-18(38-19-10-24(26,27)11-19)8-17(29-14)9-22(36)30-21-6-5-16(31-33-21)4-3-15(25)12-35-13-20(32-34-35)23(37)28-2;;/h5-8,13,15,19H,3-4,9-12H2,1-2H3,(H,28,37)(H,30,33,36);2*1H/t15-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREGZVYRKYDENT-QCUBGVIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CCC(CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=N1)CC(=O)NC2=NN=C(C=C2)CC[C@H](CN3C=C(N=N3)C(=O)NC)F)OC4CC(C4)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2F3N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IPN60090 Dihydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPN60090 dihydrochloride (B599025) (also known as IACS-6274) is a potent, selective, and orally bioavailable small-molecule inhibitor of Glutaminase-1 (GLS-1).[1][2] Dysregulated cellular metabolism is a recognized hallmark of cancer, and many tumor cells exhibit a strong dependence on glutamine for survival and proliferation.[1][3] GLS-1 is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate (B1630785), a key step in glutaminolysis.[1] This process provides cancer cells with essential metabolic intermediates for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. IPN60090 disrupts these vital cellular processes by inhibiting GLS-1, leading to reduced tumor cell growth and, in some contexts, apoptosis. This technical guide provides an in-depth overview of the mechanism of action of IPN60090 in cancer cells, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Inhibition of Glutaminase-1
The primary mechanism of action of IPN60090 is the selective inhibition of GLS-1.[1] Unlike healthy cells, many cancer cells are "addicted" to glutamine, meaning they heavily rely on this amino acid for various metabolic functions essential for their rapid growth and proliferation.
The Role of GLS-1 in Cancer Cell Metabolism
GLS-1 is the rate-limiting enzyme in glutaminolysis, converting glutamine to glutamate and ammonia.[1] This reaction is a central node in cancer cell metabolism, feeding into several critical pathways:
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Tricarboxylic Acid (TCA) Cycle Anaplerosis: Glutamate is converted to α-ketoglutarate (α-KG), a key intermediate of the TCA cycle. This replenishment of the TCA cycle, known as anaplerosis, is crucial for generating ATP and providing precursors for the synthesis of other biomolecules.[1]
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Glutathione (GSH) Synthesis and Redox Balance: Glutamate is a precursor for the synthesis of glutathione, the most abundant endogenous antioxidant. GSH plays a vital role in detoxifying reactive oxygen species (ROS) and maintaining redox homeostasis, thereby protecting cancer cells from oxidative stress-induced damage.[1]
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Biosynthesis of Macromolecules: The nitrogen from glutamine, via glutamate, is used for the synthesis of non-essential amino acids and nucleotides, which are the building blocks of proteins and nucleic acids required for cell growth and division.[1]
Downstream Effects of GLS-1 Inhibition by IPN60090
By inhibiting GLS-1, IPN60090 effectively cuts off the supply of glutamate derived from glutamine, leading to a cascade of downstream effects that are detrimental to cancer cells:
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Depletion of TCA Cycle Intermediates: Reduced levels of α-KG impair the TCA cycle, leading to decreased energy production.
-
Glutathione Depletion and Increased Oxidative Stress: Inhibition of GSH synthesis results in an accumulation of ROS, leading to oxidative stress, DNA damage, and potentially apoptosis.[4]
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Inhibition of Biomolecule Synthesis: A shortage of precursors for non-essential amino acids and nucleotides hinders the synthesis of proteins and nucleic acids, ultimately leading to cell cycle arrest.[4]
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 4. researchgate.net [researchgate.net]
The Metabolic Ripple Effect: An In-depth Technical Guide to the Downstream Consequences of IPN60090 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPN60090 dihydrochloride (B599025), a potent and selective inhibitor of glutaminase (B10826351) 1 (GLS1), is a promising therapeutic agent in oncology. By targeting a critical node in cancer cell metabolism, IPN60090 induces a cascade of downstream metabolic effects, profoundly impacting cellular bioenergetics, redox balance, and biosynthetic pathways. This technical guide provides a comprehensive overview of these effects, detailing the underlying mechanisms, experimental methodologies for their assessment, and quantitative data from representative studies. Through a combination of structured data presentation and visual pathway analysis, this document aims to equip researchers and drug development professionals with a thorough understanding of the metabolic consequences of GLS1 inhibition by IPN60090.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic adaptations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction." Glutaminase 1 (GLS1), the mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate (B1630785), is a critical gateway for glutamine utilization and is frequently overexpressed in a variety of cancers.[1][2]
IPN60090 dihydrochloride (also known as IACS-6274) is a novel, orally active, and highly selective small-molecule inhibitor of GLS1.[3][4] Its development was driven by the need for a potent and pharmacokinetically robust agent to effectively target glutamine metabolism in cancer.[4] Preclinical studies and early-phase clinical trials have demonstrated that IPN60090 effectively inhibits GLS1 activity, leading to promising anti-tumor effects in specific cancer types, particularly those with biomarkers such as KEAP1/NFE2L2 mutations or low asparagine synthetase (ASNS) expression.[5][6] This guide delves into the core metabolic consequences of IPN60090-mediated GLS1 inhibition.
Mechanism of Action and Downstream Signaling
IPN60090 exerts its therapeutic effect by binding to and inhibiting GLS1, thereby blocking the conversion of glutamine to glutamate.[3] This primary action initiates a series of downstream metabolic alterations that disrupt cancer cell homeostasis.
Core Signaling Pathway
The inhibition of GLS1 by IPN60090 directly reduces the intracellular pool of glutamate. This has two major immediate consequences:
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Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: Glutamate is a primary anaplerotic source for the TCA cycle through its conversion to α-ketoglutarate (α-KG).[2] By reducing glutamate levels, IPN60090 limits the replenishment of TCA cycle intermediates, thereby impairing mitochondrial respiration and cellular energy production.[1][7]
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Impairment of Glutathione (B108866) Synthesis: Glutamate is a precursor for the synthesis of glutathione (GSH), a critical cellular antioxidant.[8] Reduced glutamate levels lead to GSH depletion, rendering cancer cells vulnerable to oxidative stress and promoting apoptosis.
Quantitative Data on Metabolic Effects
While specific quantitative metabolomics data for IPN60090 are not extensively published, studies on other potent GLS1 inhibitors, such as CB-839, provide a representative understanding of the expected metabolic shifts.
Impact on TCA Cycle Intermediates
Inhibition of GLS1 leads to a significant reduction in the levels of key TCA cycle intermediates. The following table summarizes representative data from a study on the effects of the GLS1 inhibitor CB-839 in glioblastoma cell lines.[9]
| Metabolite | Fold Change vs. Control (T98G Cells) | Fold Change vs. Control (LN229 Cells) | Fold Change vs. Control (U87MG Cells) |
| Glutamate | 0.02 | 0.1 | 0.2 |
| α-Ketoglutarate | 0.1 | 0.3 | 0.4 |
| Fumarate | 0.2 | 0.5 | 0.5 |
| Malate | 0.2 | 0.4 | 0.4 |
| Aspartate | 0.2 | 0.3 | 0.3 |
| Data is illustrative of the effects of GLS1 inhibition and is derived from studies with CB-839.[9] |
Effect on Glutathione Levels
A direct consequence of reduced glutamate availability is the depletion of intracellular glutathione. The table below presents representative data on the impact of GLS1 inhibition on glutathione levels in chronic lymphocytic leukemia cells treated with CB-839.[10]
| Cell Line | Treatment | Relative Glutathione Level (%) |
| HG-3 | Control (DMSO) | 100 |
| CB-839 (1 µM) | ~60 | |
| MEC-1 | Control (DMSO) | 100 |
| CB-839 (1 µM) | ~55 | |
| Data is illustrative of the effects of GLS1 inhibition and is derived from studies with CB-839.[10] |
Experimental Protocols
The assessment of the downstream metabolic effects of IPN60090 involves a variety of in vitro and in vivo experimental techniques.
Cell Viability Assay
This protocol outlines a standard method for determining the effect of a metabolic inhibitor on cancer cell viability.[11][12]
Methodology:
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Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
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Treatment: Replace the medium in the cell plates with the medium containing different concentrations of IPN60090 or a vehicle control.
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Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
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Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based reagent) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
LC-MS/MS for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of intracellular metabolites.[13][14][15]
Methodology:
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Metabolite Extraction:
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Culture cells to the desired confluency and treat with IPN60090 or vehicle for the specified time.
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Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
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Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
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Inject the metabolite extract into an LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., HILIC or reversed-phase).
-
Detect and quantify the metabolites using a mass spectrometer operating in a targeted mode (e.g., multiple reaction monitoring).
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite.
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Normalize the data to an internal standard and cell number or protein concentration.
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Perform statistical analysis to identify significant changes in metabolite levels between treated and control groups.
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Conclusion
This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of glutamine-addicted cancers. Its potent and selective inhibition of GLS1 triggers a cascade of downstream metabolic effects, most notably the disruption of the TCA cycle and the depletion of glutathione. These metabolic perturbations ultimately lead to reduced energy production, increased oxidative stress, and cancer cell death. The experimental protocols and representative data presented in this guide provide a framework for the continued investigation and development of IPN60090 and other GLS1 inhibitors as effective anti-cancer agents. A thorough understanding of the downstream metabolic consequences of these drugs is paramount for optimizing their clinical application and identifying patient populations most likely to benefit.
References
- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AACR 2020: New therapy with potential benefit for underserved patients with lung and ovarian cancers - ecancer [ecancer.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 14. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 15. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
The Glutaminase Inhibitor IPN60090: Reshaping the Tumor Microenvironment to Enhance Anti-Cancer Immunity
For Immediate Release
HOUSTON – The novel clinical-stage glutaminase-1 (GLS-1) inhibitor, IPN60090 dihydrochloride, demonstrates significant potential in modulating the tumor microenvironment (TME) to favor a robust anti-tumor immune response. By blocking the conversion of glutamine to glutamate (B1630785), IPN60090 not only exerts direct anti-tumor effects on glutamine-dependent cancer cells but also appears to reprogram the immune landscape within the tumor, transforming it from a suppressive to a stimulatory milieu. This in-depth analysis consolidates the current understanding of IPN60090's impact on the TME, providing a technical guide for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeting Glutamine Metabolism
IPN60090 is a potent and selective inhibitor of GLS-1, a key enzyme in glutamine metabolism.[1] Many tumors exhibit a heightened dependence on glutamine for their proliferation and survival. By inhibiting GLS-1, IPN60090 disrupts the production of crucial downstream metabolites required for tumor cell growth, such as glutamate and alpha-ketoglutarate, which feeds into the tricarboxylic acid (TCA) cycle.[1] This targeted inhibition of a critical metabolic pathway forms the primary basis of its anti-cancer activity.
Remodeling the Immune Landscape: A Two-Pronged Approach
Beyond its direct impact on tumor cells, the inhibition of GLS-1 by IPN60090 instigates a significant shift in the TME. The prevailing hypothesis suggests a "glutamine steal" scenario in many tumors, where cancer cells voraciously consume available glutamine, thereby depriving immune cells of this essential nutrient and dampening their anti-tumor functions.[2][3][4] IPN60090 is believed to counteract this in two principal ways:
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Increased Glutamine Availability for Immune Cells: By blocking glutamine uptake and metabolism by tumor cells, IPN60090 is thought to increase the concentration of glutamine in the extracellular space of the TME. This enriched environment can then better support the metabolic needs of tumor-infiltrating lymphocytes (TILs), particularly effector T cells.
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Metabolic Reprogramming of T Cells: Emerging evidence suggests that GLS-1 inhibition can directly influence the metabolic programming of T cells. An abstract from the American Association for Cancer Research (AACR) Annual Meeting 2021 reported that IPN60090-mediated GLS-1 inhibition increases the glycolytic activity of both CD4+ and CD8+ T-cells ex vivo.[5] This metabolic shift is characteristic of activated, effector T cells, suggesting that IPN60090 promotes a more potent anti-tumor T cell phenotype.
Impact on Key Immune Cell Populations
The modulation of the TME by IPN60090 leads to quantifiable changes in the composition and function of key immune cell populations. While specific quantitative data for IPN60090 is emerging, studies on similar GLS-1 inhibitors like CB-839 (Telaglenastat) provide valuable insights.
| Immune Cell Population | Effect of GLS-1 Inhibition | Rationale |
| CD8+ T Cells (Cytotoxic T Lymphocytes) | Increased infiltration and activation | Enhanced glutamine availability and metabolic reprogramming towards a glycolytic, effector phenotype. |
| Regulatory T Cells (Tregs) | Depletion | The precise mechanism is under investigation but may be related to the differential metabolic requirements of Tregs compared to effector T cells. |
| CD8+ T Cell to Treg Ratio | Increased | A direct consequence of the increase in CD8+ T cells and the depletion of Tregs, leading to a more favorable anti-tumor immune balance.[5] |
Table 1: Summary of the effects of GLS-1 inhibition on key immune cell populations within the tumor microenvironment. Data is inferred from studies on IPN60090 and similar GLS-1 inhibitors.
Synergy with Immune Checkpoint Blockade
A significant finding is the potential for IPN60090 to synergize with immune checkpoint inhibitors, such as anti-PD-1 therapy. The AACR abstract reported that the combination of IPN60090 with an αPD1 antibody demonstrated enhanced anti-tumor activity in two syngeneic mouse models that are typically resistant to checkpoint blockade alone.[5] This synergistic effect is attributed to IPN60090's ability to create a more inflamed and T cell-infiltrated TME, thereby rendering the tumors more susceptible to the effects of checkpoint inhibitors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by IPN60090 and a typical experimental workflow for evaluating its effects on the tumor microenvironment.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effect of GLS-1 inhibitors on the tumor microenvironment. These are generalized based on common methodologies in the field.
1. In Vivo Syngeneic Mouse Model Studies
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Animal Models: Female C57BL/6 mice, 6-8 weeks old, are typically used for models like MC38 colon adenocarcinoma or B16-F10 melanoma.
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Tumor Implantation: 1 x 10^6 tumor cells are injected subcutaneously into the flank of the mice.
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Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. IPN60090 is administered orally, typically once or twice daily. Anti-PD-1 antibody is administered intraperitoneally, for example, at 10 mg/kg every 3 days.
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Tumor Measurement: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study. Tumors and spleens are harvested for further analysis.
2. Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes
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Tumor Digestion: Harvested tumors are mechanically minced and digested in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640 for 30-45 minutes at 37°C.
-
Cell Staining: The resulting single-cell suspension is stained with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are used to identify and quantify different immune cell populations as a percentage of total live cells or CD45+ cells.
3. Ex Vivo T Cell Metabolic Assay (Seahorse Assay)
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T Cell Isolation: CD4+ and CD8+ T cells are isolated from the spleens or tumors of treated mice using magnetic-activated cell sorting (MACS).
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Seahorse Assay: Isolated T cells are seeded in a Seahorse XF plate. The Seahorse XF Analyzer is used to measure the extracellular acidification rate (ECAR) as an indicator of glycolysis.
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Data Analysis: ECAR is measured at baseline and after the sequential injection of glucose, oligomycin, and 2-deoxyglucose to determine key parameters of glycolytic function.
Future Directions
The promising preclinical data on IPN60090's ability to modulate the tumor microenvironment has paved the way for its clinical development. Phase 1b clinical trials investigating IPN60090 in combination with pembrolizumab (B1139204) are a critical next step to validate these findings in cancer patients.[5] Further research is also warranted to fully elucidate the downstream effects of GLS-1 inhibition on other immune cell types within the TME, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), and to explore potential biomarkers that can predict which patients are most likely to benefit from this therapeutic approach.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information and data from similar compounds. The safety and efficacy of IPN60090 are still under investigation.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective glutamine metabolism inhibition in tumor cells improves antitumor T lymphocyte activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Selective glutamine metabolism inhibition in tumor cells improves antitumor T lymphocyte activity in triple-negative breast cancer. | Jeff Rathmell Lab [vumc.org]
- 5. aacrjournals.org [aacrjournals.org]
IPN60090 Dihydrochloride: A Technical Guide to its Modulation of T Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IPN60090 dihydrochloride (B599025), a potent and selective inhibitor of glutaminase-1 (GLS1), is a clinical-stage therapeutic agent primarily investigated for its anti-tumor properties.[1][2] Emerging evidence highlights a significant immunomodulatory role for IPN60090, specifically its capacity to reprogram T cell metabolism.[3] This technical guide provides an in-depth analysis of the mechanism of action of IPN60090 on T cells, focusing on the metabolic shift it induces. The guide synthesizes available data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved. While specific quantitative data for IPN60090's effects on T cell metabolism are not extensively published, this document presents representative data based on the known effects of GLS1 inhibition to illustrate the expected metabolic reprogramming.
Introduction: T Cell Metabolism and the Role of Glutamine
T cell activation, proliferation, and effector function are energetically demanding processes that necessitate significant metabolic reprogramming. Naive T cells primarily rely on oxidative phosphorylation (OXPHOS) for their energy needs. Upon activation, T cells switch to a state of high metabolic activity, characterized by increased glycolysis and glutaminolysis to support rapid cell growth and division.
Glutamine is a critical nutrient for activated T cells, serving as a key anaplerotic substrate to replenish the tricarboxylic acid (TCA) cycle and a source of nitrogen for nucleotide and amino acid synthesis. The enzyme glutaminase-1 (GLS1) catalyzes the conversion of glutamine to glutamate, a pivotal step in glutaminolysis. By inhibiting GLS1, IPN60090 dihydrochloride directly targets this central metabolic pathway, leading to a cascade of metabolic alterations within T cells.
Mechanism of Action: IPN60090-Mediated Metabolic Reprogramming of T Cells
This compound is a highly selective inhibitor of GLS1.[4] In the context of T cell modulation, its primary mechanism of action is the blockade of glutaminolysis. This inhibition leads to a metabolic shift, compelling T cells to adapt their energy production strategies. Research indicates that IPN60090-mediated GLS1 inhibition increases the glycolytic activity of both CD4+ and CD8+ T-cells.[3] This suggests that by blocking glutamine utilization, the T cells compensate by upregulating glycolysis to meet their energetic and biosynthetic demands. This metabolic reprogramming is thought to maintain an energetically favorable phenotype, thereby enhancing T cell effector functions.[3]
Signaling Pathway
The inhibition of GLS1 by IPN60090 initiates a metabolic reprogramming cascade. The following diagram illustrates the key steps in this process.
Caption: IPN60090 inhibits GLS1, blocking glutaminolysis and promoting a compensatory increase in glycolysis.
Quantitative Data on T Cell Metabolism
While a full peer-reviewed publication with detailed quantitative data on the effects of IPN60090 on T cell metabolism is not yet available, the following tables present representative data based on the known effects of other selective GLS1 inhibitors on T cell metabolic parameters. These tables are intended to illustrate the expected outcomes of IPN60090 treatment.
Table 1: Representative Effects of GLS1 Inhibition on T Cell Glycolysis and Oxidative Phosphorylation
| Metabolic Parameter | Control T Cells | GLS1 Inhibitor-Treated T Cells | Fold Change |
| Glycolysis | |||
| Glucose Uptake (pmol/10^6 cells/hr) | 150 ± 15 | 225 ± 20 | ↑ 1.5x |
| Extracellular Acidification Rate (ECAR) (mpH/min) | 80 ± 8 | 120 ± 10 | ↑ 1.5x |
| Lactate Production (nmol/10^6 cells/hr) | 300 ± 25 | 450 ± 30 | ↑ 1.5x |
| Oxidative Phosphorylation | |||
| Oxygen Consumption Rate (OCR) (pmol/min) | 100 ± 10 | 70 ± 8 | ↓ 0.7x |
| Basal Respiration | 75 ± 7 | 50 ± 5 | ↓ 0.67x |
| Maximal Respiration | 150 ± 12 | 100 ± 9 | ↓ 0.67x |
Data are presented as mean ± standard deviation and are illustrative based on typical results from GLS1 inhibition studies.
Table 2: Representative Effects of GLS1 Inhibition on T Cell Metabolite Levels
| Metabolite | Control T Cells (Relative Abundance) | GLS1 Inhibitor-Treated T Cells (Relative Abundance) | Fold Change |
| Intracellular Glutamine | 1.0 ± 0.1 | 2.5 ± 0.3 | ↑ 2.5x |
| Intracellular Glutamate | 1.0 ± 0.1 | 0.4 ± 0.05 | ↓ 0.4x |
| α-Ketoglutarate | 1.0 ± 0.1 | 0.5 ± 0.06 | ↓ 0.5x |
| Lactate | 1.0 ± 0.1 | 1.6 ± 0.2 | ↑ 1.6x |
Data are presented as mean ± standard deviation and are illustrative based on typical results from GLS1 inhibition studies.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of IPN60090 on T cell metabolism.
T Cell Isolation and Culture
-
Isolation: Isolate CD4+ and CD8+ T cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Activation: Activate T cells in vitro using anti-CD3/CD28 antibodies for 48-72 hours in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and IL-2 (10 ng/mL).
-
Treatment: Treat activated T cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 24 hours) before metabolic analysis.
Seahorse XF Extracellular Flux Analysis
This assay measures the two major energy-producing pathways in real-time: glycolysis (measured by ECAR) and mitochondrial respiration (measured by OCR).
Caption: Workflow for assessing T cell metabolism using the Seahorse XF Analyzer.
-
Cell Plating: Seed activated and treated T cells (2 x 10^5 cells/well) onto a Seahorse XF96 or XFe96 cell culture microplate coated with Cell-Tak.
-
Assay Medium: Replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine (for Mito Stress Test) or without glucose (for Glycolysis Stress Test) and incubate in a non-CO2 incubator for 1 hour.
-
Mito Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors) to measure key parameters of mitochondrial function.
-
Glycolysis Stress Test: Sequentially inject glucose, oligomycin, and 2-deoxyglucose (a glucose analog that inhibits glycolysis) to measure key parameters of glycolytic flux.
-
Data Analysis: Normalize OCR and ECAR values to cell number and analyze the data to determine basal respiration, maximal respiration, glycolytic capacity, and other metabolic parameters.
Metabolic Flux Analysis using Stable Isotope Tracing
This technique traces the fate of labeled nutrients (e.g., ¹³C-glucose or ¹³C-glutamine) through metabolic pathways.
-
Labeling: Culture activated and treated T cells in medium containing either U-¹³C-glucose or U-¹³C-glutamine for a defined period (e.g., 6-24 hours).
-
Metabolite Extraction: Quench metabolism rapidly with cold methanol (B129727) and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of the ¹³C label into downstream metabolites of glycolysis and the TCA cycle.
-
Data Analysis: Calculate the fractional contribution of the labeled substrate to different metabolic pools to quantify metabolic pathway activity.
Glucose Uptake and Lactate Production Assays
-
Glucose Uptake: Measure the uptake of a fluorescent glucose analog, such as 2-NBDG, by flow cytometry. Alternatively, quantify glucose consumption from the culture medium using a colorimetric or fluorometric assay kit.
-
Lactate Production: Measure the concentration of lactate in the culture supernatant using a colorimetric or fluorometric lactate assay kit.
Conclusion and Future Directions
This compound modulates T cell function through a distinct metabolic reprogramming mechanism. By inhibiting GLS1, it curtails glutaminolysis and promotes a compensatory increase in glycolysis. This metabolic shift appears to sustain an energetically favorable state in T cells, potentially enhancing their anti-tumor activity.
Further research is warranted to fully elucidate the downstream consequences of this metabolic reprogramming. Key areas for future investigation include:
-
Quantitative Metabolomics: Comprehensive, quantitative analysis of the T cell metabolome following IPN60090 treatment to identify all affected pathways.
-
In Vivo Studies: Assessment of T cell metabolism in vivo in preclinical models treated with IPN60090 to understand the impact within the tumor microenvironment.
-
Functional Consequences: Detailed investigation into how the IPN60090-induced metabolic shift affects specific T cell effector functions, such as cytokine production, cytotoxicity, and memory formation.
-
Combination Therapies: Exploring the synergistic potential of IPN60090 with other immunotherapies, such as checkpoint inhibitors, by co-targeting metabolic and immune checkpoints.
Understanding the intricate details of how IPN60090 modulates T cell metabolism will be crucial for optimizing its clinical development and expanding its therapeutic applications in oncology and beyond.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
The Synergistic Potential of Glutaminase and mTOR Inhibition: A Technical Overview for Researchers
For Immediate Release
This technical guide explores the preclinical rationale and in vitro evidence for the synergistic combination of glutaminase (B10826351) 1 (GLS1) inhibitors, with a focus on the broader class of these agents in the absence of specific published data for IPN60090 dihydrochloride (B599025), and mTOR inhibitors in oncology research. This document is intended for researchers, scientists, and drug development professionals interested in the interplay between cancer metabolism and pivotal signaling pathways.
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. Two key pathways often dysregulated are the glutaminolysis pathway, governed by the enzyme glutaminase (GLS1), and the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth and metabolism.[1][2] Inhibition of these pathways individually has shown therapeutic promise, but adaptive resistance mechanisms often limit their efficacy. A growing body of preclinical evidence suggests that a dual-pronged attack targeting both glutamine metabolism and mTOR signaling can result in synergistic anti-tumor effects.[1][3][4]
IPN60090 is a clinical-stage selective inhibitor of GLS1 with excellent pharmacokinetic and physicochemical properties. While direct in vitro synergy data for IPN60090 with mTOR inhibitors is not yet publicly available, extensive research on other potent GLS1 inhibitors, such as telaglenastat (CB-839), provides a strong foundation for exploring this therapeutic strategy. This guide will synthesize the available data for the broader class of GLS1 inhibitors in combination with mTOR inhibitors.
The Rationale for Combination Therapy
The mTOR signaling pathway is a critical integrator of nutrient availability and growth factor signaling, promoting anabolic processes required for cell growth.[5][6] When mTOR is inhibited, cancer cells can adapt by upregulating alternative metabolic pathways to survive. One such compensatory mechanism is an increased reliance on glutamine metabolism.[1] mTOR inhibition can lead to a metabolic shift where cells become "addicted" to glutamine for anaplerosis to fuel the tricarboxylic acid (TCA) cycle and for the synthesis of essential molecules.[1][5]
This creates a therapeutic vulnerability that can be exploited by GLS1 inhibitors. GLS1 is the rate-limiting enzyme in glutaminolysis, converting glutamine to glutamate.[1] By inhibiting GLS1, the compensatory glutamine metabolism induced by mTOR inhibitors is blocked, leading to a synthetic lethal interaction and enhanced cancer cell death.[1]
Signaling Pathways and Points of Synergy
The interplay between the mTOR pathway and glutaminolysis is complex. The diagram below illustrates the key components of each pathway and the rationale for their combined inhibition.
Caption: Interplay of mTOR signaling and glutaminolysis pathways.
Quantitative In Vitro Synergy Data
Studies combining the GLS1 inhibitor telaglenastat (CB-839) with the mTORC1 inhibitor everolimus (B549166) have demonstrated synergistic anti-proliferative effects in various cancer cell lines. The synergy is often quantified using the Combination Index (CI), calculated based on the Chou-Talalay method, where CI < 1 indicates synergy.
| Cell Line | Cancer Type | GLS1 Inhibitor | mTOR Inhibitor | Combination Index (CI) | Reference |
| ACHN | Renal Cell Carcinoma | Telaglenastat (CB-839) | Everolimus | 0.19 - 0.38 | [3] |
| Multiple RCC cell lines | Renal Cell Carcinoma | Telaglenastat (CB-839) | Everolimus | 0.48 - 0.54 | [4] |
These data indicate a strong synergistic interaction between GLS1 and mTORC1 inhibition in renal cell carcinoma models.
Experimental Protocols
The following are generalized protocols for assessing the in vitro synergy between a GLS1 inhibitor and an mTOR inhibitor, based on published studies.
Cell Proliferation/Viability Assay
This protocol is designed to determine the effect of single agents and their combination on cancer cell proliferation and viability.
Caption: Workflow for in vitro synergy cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., ACHN) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of the GLS1 inhibitor (e.g., IPN60090) and the mTOR inhibitor (e.g., everolimus) alone and in combination at a fixed ratio.
-
Treatment: Treat the cells with the prepared drug solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each agent. Calculate the Combination Index (CI) using software like CalcuSyn or CompuSyn. A CI value less than 1 indicates synergy.
Metabolic Assays
To elucidate the mechanism of synergy, metabolic flux analysis can be performed.
Protocol for Glucose and Glutamine Consumption:
-
Cell Culture and Treatment: Culture cells to near confluence in 6-well plates. Treat with the GLS1 inhibitor, mTOR inhibitor, their combination, or vehicle for 24 hours.
-
Media Collection: Collect the cell culture media at the beginning and end of the treatment period.
-
Metabolite Measurement: Measure the concentrations of glucose and glutamine in the collected media using a biochemical analyzer (e.g., YSI 2900).
-
Data Normalization: Normalize the consumption rates to the cell number.
Studies have shown that everolimus treatment reduces glucose consumption, while telaglenastat reduces glutamine consumption. The combination of both inhibitors leads to a significant reduction in the consumption of both key nutrients.[3]
Conclusion
The preclinical data strongly support the hypothesis that dual inhibition of GLS1 and mTOR offers a promising therapeutic strategy for cancers dependent on these pathways. The synergistic anti-proliferative effects observed in vitro are underpinned by a dual blockade of cellular metabolism, specifically glucose and glutamine utilization. While further studies are required to specifically evaluate the synergistic potential of IPN60090 dihydrochloride with mTOR inhibitors, the evidence from other GLS1 inhibitors like telaglenastat provides a compelling rationale for such investigations. The experimental protocols outlined in this guide offer a framework for researchers to explore this promising combination therapy in their own cancer models.
References
- 1. Targeting glutaminase and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Combining IPN60090 Dihydrochloride with Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of tumor metabolism and immuno-oncology has emerged as a promising frontier in cancer therapy. Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a strong dependence on glutamine for their growth and survival. Glutaminase (B10826351) 1 (GLS1), a key enzyme in glutamine metabolism, has therefore become an attractive therapeutic target. IPN60090 dihydrochloride (B599025) (also known as IACS-6274) is a potent and selective orally active inhibitor of GLS1.[1][2][3] This technical guide provides an in-depth overview of the scientific rationale, preclinical evidence, and clinical development strategy for combining IPN60090 dihydrochloride with immunotherapy, particularly immune checkpoint inhibitors (ICIs).
Mechanism of Action: this compound
IPN60090 is a small molecule inhibitor that selectively targets the kidney-type glutaminase (GLS1), with an IC50 of 31 nM, while showing no activity against the liver-type isoform (GLS2).[3] GLS1 catalyzes the conversion of glutamine to glutamate, a crucial step in the glutaminolysis pathway. By inhibiting GLS1, IPN60090 disrupts multiple metabolic processes within cancer cells that are essential for their proliferation and survival. These include the replenishment of the tricarboxylic acid (TCA) cycle, biosynthesis of macromolecules, and maintenance of redox homeostasis. Preclinical studies have demonstrated the activity of IPN60090 against subsets of lung and ovarian cancer models.
Signaling Pathway of GLS1 Inhibition
Caption: Signaling pathway of GLS1 inhibition by IPN60090 in a cancer cell.
Rationale for Combination with Immunotherapy
The rationale for combining IPN60090 with immunotherapy, particularly PD-1/PD-L1 checkpoint inhibitors, is multifaceted and centers on modulating the tumor microenvironment (TME) to favor an anti-tumor immune response.
-
Alleviation of Nutrient Competition: Tumors consume high levels of glutamine, creating a nutrient-deprived TME that can impair the function of immune cells, such as T cells, which also require glutamine for their activation and proliferation. By inhibiting tumor glutamine metabolism with IPN60090, the availability of glutamine in the TME is expected to increase, thereby supporting T cell function.
-
Reprogramming of T Cell Metabolism: Preclinical evidence suggests that GLS1 inhibition can increase the glycolytic activity of CD4+ and CD8+ T-cells, promoting a more metabolically favorable phenotype for their anti-tumor activity.
-
Modulation of Immune Cell Populations: Studies have shown that IPN60090 can lead to a depletion of regulatory T cells (Tregs), which are immunosuppressive, and concurrently increase the ratio of cytotoxic CD8+ T cells to Tregs within the TME. This shift in the immune cell landscape is conducive to a more robust anti-tumor immune response.
Logical Relationship for Combination Therapy
References
- 1. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 2. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 3. nursingcenter.com [nursingcenter.com]
The Effect of IPN60090 Dihydrochloride on Autophagy in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there are no direct experimental studies specifically investigating the effect of IPN60090 dihydrochloride (B599025) (also known as IACS-6274) on autophagy in cancer cells. This guide synthesizes information on the mechanism of IPN60090 as a glutaminase-1 (GLS1) inhibitor and extrapolates potential effects on autophagy based on studies of other GLS1 inhibitors and the known interplay between glutaminolysis and autophagic pathways. All data and protocols presented are based on related compounds and generalized methodologies and should be interpreted with this in mind.
Introduction to IPN60090 Dihydrochloride and its Primary Mechanism of Action
This compound is a potent and selective inhibitor of glutaminase-1 (GLS1), an enzyme crucial for the survival and proliferation of many cancer cells.[1][2] GLS1 catalyzes the conversion of glutamine to glutamate (B1630785), a key step in glutaminolysis.[1] This metabolic pathway provides cancer cells with essential building blocks for biosynthesis and energy production through the tricarboxylic acid (TCA) cycle.[1] By inhibiting GLS1, IPN60090 aims to disrupt these processes, thereby impeding tumor growth.[1][2] IPN60090 is currently in phase 1 clinical trials for the treatment of solid tumors.[3][4]
The Interplay between Glutaminolysis and Autophagy in Cancer
Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis.[5] In the context of cancer, autophagy can have a dual role, acting as either a tumor suppressor or a promoter of tumor survival, depending on the context.[5] There is a complex and multifaceted relationship between cellular metabolism, including glutaminolysis, and autophagy.
Glutamine metabolism is intricately linked to the mTORC1 signaling pathway, a master regulator of cell growth and a potent inhibitor of autophagy. The inhibition of glutaminolysis can, therefore, be hypothesized to impact autophagy through the modulation of mTORC1 activity and other metabolic sensors.
Effects of GLS1 Inhibition on Autophagy: Evidence from Related Compounds
While direct data on IPN60090 is unavailable, studies on other GLS1 inhibitors, such as CB-839 and BPTES, have explored their effects on autophagy, revealing conflicting results that suggest a context-dependent relationship.
| GLS1 Inhibitor | Cancer Type | Observed Effect on Autophagy | Key Findings | Reference |
| CB-839 | Chronic Lymphocytic Leukemia (CLL) | Induction | Increased conversion of LC3-I to LC3-II and degradation of p62. | |
| CB-839 | Uterine Endometrial Cancer | Induction | Triggered autophagy and restricted tumor growth. | |
| BPTES | Colorectal Cancer | Inhibition | Inhibited the autophagy pathway. |
These divergent findings highlight the complexity of the interaction between GLS1 inhibition and autophagy, which may be influenced by the specific cancer type, the genetic background of the tumor, and the tumor microenvironment.
Putative Signaling Pathway of IPN60090's Effect on Autophagy
Based on its mechanism as a GLS1 inhibitor and the known connections between glutaminolysis and autophagy, a putative signaling pathway for IPN60090's effect on autophagy can be proposed. Inhibition of GLS1 by IPN60090 would lead to a depletion of glutamate and downstream metabolites, potentially impacting mTORC1 activity and inducing a metabolic stress response that could trigger autophagy.
Experimental Protocols for Assessing the Effect of IPN60090 on Autophagy
To definitively determine the effect of IPN60090 on autophagy, a series of in vitro and in vivo experiments would be required. The following table outlines generalized protocols for key experiments.
| Experiment | Purpose | Methodology |
| Western Blotting for Autophagy Markers | To quantify the levels of key autophagy-related proteins. | Cancer cells are treated with varying concentrations of IPN60090 for different time points. Cell lysates are then subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against LC3B, p62/SQSTM1, and other relevant autophagy proteins, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using chemiluminescence. |
| Immunofluorescence for LC3 Puncta Formation | To visualize the formation of autophagosomes. | Cells grown on coverslips are treated with IPN60090. After treatment, cells are fixed, permeabilized, and stained with an anti-LC3B antibody followed by a fluorescently labeled secondary antibody. The formation of punctate LC3 staining, indicative of autophagosome formation, is observed using fluorescence microscopy. |
| Autophagic Flux Assay | To measure the rate of autophagic degradation. | This can be assessed by comparing LC3-II levels in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor suggests an active autophagic flux. Alternatively, tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) can be used to monitor the fusion of autophagosomes with lysosomes. |
| In Vivo Studies in Xenograft Models | To evaluate the effect of IPN60090 on autophagy and tumor growth in a living organism. | Tumor-bearing mice are treated with IPN60090. Tumor growth is monitored over time. At the end of the study, tumors are harvested, and tissue sections are analyzed by immunohistochemistry or immunofluorescence for autophagy markers. Tumor lysates can also be analyzed by Western blotting. |
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of a novel compound like IPN60090 on autophagy in cancer.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that targets the metabolic vulnerability of glutamine-dependent tumors. While its direct effects on autophagy have not yet been reported, the intricate link between glutaminolysis and autophagy suggests that IPN60090 may indeed modulate this critical cellular process. The conflicting findings with other GLS1 inhibitors underscore the necessity for direct experimental investigation into the effects of IPN60090 on autophagy across a panel of cancer types. Such studies will be crucial to fully understand its mechanism of action and to identify potential combination therapies that could enhance its anti-cancer efficacy. Future research should focus on elucidating the precise molecular mechanisms by which IPN60090 may influence autophagy and determining whether this effect contributes to its therapeutic activity.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
Unveiling Synthetic Lethal Partners of IPN60090 Dihydrochloride: A Technical Guide to a Genome-Wide CRISPR Screen
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPN60090 dihydrochloride, a potent and selective inhibitor of glutaminase (B10826351) 1 (GLS1), represents a promising therapeutic strategy for cancers dependent on glutamine metabolism.[1][2][3][4][5][6] However, intrinsic and acquired resistance can limit its efficacy. This technical guide outlines a comprehensive, albeit hypothetical, framework for a genome-wide CRISPR-Cas9 knockout screen designed to identify genetic sensitizers to IPN60090. Identifying such synthetic lethal interactions can unveil novel combination therapy strategies to enhance the clinical utility of GLS1 inhibitors. The guide details the experimental protocol, potential signaling pathways, and hypothetical data presentation to serve as a blueprint for researchers aiming to explore the genetic landscape of IPN60090 sensitivity.
Introduction: The Rationale for a CRISPR Screen
IPN60090 is an orally active and highly selective inhibitor of GLS1, the enzyme responsible for converting glutamine to glutamate.[1][2][3][4] This initial step in glutaminolysis is critical for many cancer cells, providing them with essential metabolites for energy production through the TCA cycle, biosynthesis of macromolecules, and maintenance of redox balance via glutathione (B108866) production.[3] By blocking this pathway, IPN60090 effectively starves tumor cells of these vital resources.
Despite the promise of GLS1 inhibition, cancer cells can develop resistance through various mechanisms, including the activation of alternative metabolic pathways.[7] A genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to systematically identify genes whose loss renders cancer cells more susceptible to a drug.[8][9][10][11][12] This "negative selection" or "dropout" screen can uncover synthetic lethal relationships, where the combination of a gene knockout and a drug treatment is lethal to the cell, while neither perturbation is lethal on its own. Identifying such genetic vulnerabilities can provide a strong rationale for developing combination therapies and can also serve as potential biomarkers for patient stratification.
Hypothetical CRISPR Screen for IPN60090 Sensitizers
This section outlines a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that sensitize cancer cells to this compound.
Experimental Workflow
The overall workflow for the CRISPR screen is depicted in the diagram below.
Detailed Experimental Protocols
2.2.1. Cell Line and Reagents
-
Cell Line: A549 human lung adenocarcinoma cells stably expressing Cas9 nuclease. A549 cells are a suitable model as they are known to be sensitive to GLS1 inhibition.[2]
-
CRISPR Library: Human GeCKO v2 pooled sgRNA library, which targets 19,050 genes with 6 sgRNAs per gene.
-
Reagents: this compound, lentivirus packaging plasmids (e.g., psPAX2, pMD2.G), puromycin, polybrene, and standard cell culture reagents.
2.2.2. Lentiviral Library Production
-
Co-transfect HEK293T cells with the GeCKO v2 library plasmid pool and lentiviral packaging plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus and determine the viral titer.
2.2.3. Cell Transduction and Selection
-
Seed Cas9-expressing A549 cells at a density that will ensure a low multiplicity of infection (MOI < 0.3) to minimize the likelihood of multiple sgRNA integrations per cell.
-
Transduce the cells with the lentiviral sgRNA library in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After another 24 hours, begin selection with puromycin (2 µg/mL) to eliminate non-transduced cells. Maintain a parallel non-transduced culture to confirm the effectiveness of the selection.
-
Expand the surviving cells to a number that maintains a representation of at least 500 cells per sgRNA in the library.
2.2.4. IPN60090 Treatment
-
Determine the IC20 concentration of IPN60090 in A549-Cas9 cells using a standard cell viability assay (e.g., CellTiter-Glo). This sub-lethal concentration is crucial for identifying sensitizers.
-
Harvest a baseline cell population (T0) for genomic DNA extraction.
-
Split the remaining cells into two arms: a treatment group receiving the IC20 concentration of IPN60090 and a control group receiving DMSO.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves library representation.
2.2.5. Genomic DNA Extraction and Sequencing
-
Harvest cells from the IPN60090-treated and DMSO-treated populations.
-
Extract genomic DNA from the T0, IPN60090-treated, and DMSO-treated cell pellets.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform next-generation sequencing.
2.2.6. Data Analysis
-
Use the MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) algorithm to analyze the sequencing data.
-
Compare the sgRNA abundance in the IPN60090-treated samples to the DMSO-treated and T0 samples.
-
Identify genes for which the corresponding sgRNAs are significantly depleted in the IPN60090-treated population. These are the candidate sensitizer (B1316253) genes.
Potential Signaling Pathways and Hypothetical Results
A CRISPR screen to identify sensitizers to GLS1 inhibition would likely highlight genes involved in interconnected metabolic and stress response pathways.
Glutaminolysis and Interacting Pathways
The following diagram illustrates the central role of glutaminolysis and its connection to other key metabolic pathways. IPN60090's point of intervention is clearly marked.
Hypothetical Gene Hits
Based on the known biology of glutamine metabolism and synthetic lethality, a screen for IPN60090 sensitizers could identify genes in several key pathways.
-
Redox Homeostasis and the KEAP1-NRF2 Pathway: The NRF2 transcription factor is a master regulator of the antioxidant response.[13][14][15][16] Inhibition of GLS1 impairs the synthesis of glutathione, a key antioxidant. Therefore, cells with compromised NRF2 signaling may be exquisitely sensitive to further oxidative stress induced by IPN60090. Knockout of positive regulators of the NRF2 pathway could lead to sensitization.
-
Amino Acid Transport: Cancer cells often upregulate amino acid transporters to fuel their metabolic demands. SLC3A2 (CD98hc) is a heavy chain subunit for several amino acid transporters, including the cystine/glutamate antiporter xCT (SLC7A11), which is crucial for cystine uptake for glutathione synthesis.[17][18] Loss of SLC3A2 could exacerbate the metabolic stress caused by GLS1 inhibition.[19][20][21][22]
-
Asparagine Synthesis: Some cancer cells become dependent on asparagine synthesis when glutamine is limited. The enzyme asparagine synthetase (ASNS) uses glutamine as a nitrogen donor. In the context of GLS1 inhibition, cells may become more reliant on asparagine. Knockout of ASNS could therefore be synthetically lethal with IPN60090.[23]
Table 1: Hypothetical Top-Ranking Gene Hits from the CRISPR Screen
| Gene Symbol | Gene Name | Pathway/Function | Hypothetical MAGeCK Score (p-value) |
| NFE2L2 (NRF2) | Nuclear factor erythroid 2-related factor 2 | Antioxidant Response | 1.5e-8 |
| KEAP1 | Kelch-like ECH-associated protein 1 | NRF2 Repressor | 2.1e-7 |
| SLC3A2 | Solute carrier family 3 member 2 | Amino Acid Transport | 5.8e-7 |
| ASNS | Asparagine Synthetase | Amino Acid Metabolism | 9.2e-6 |
| G6PD | Glucose-6-phosphate dehydrogenase | Pentose Phosphate Pathway | 1.4e-5 |
Validation of Gene Hits
The top hits from the primary screen require validation through individual gene knockouts.
Table 2: Hypothetical Validation Data for Top Gene Hits
| Target Gene | Validation Method | Result |
| NFE2L2 | Individual sgRNA knockout | 2.5-fold decrease in IPN60090 IC50 |
| SLC3A2 | Individual sgRNA knockout | 3.1-fold decrease in IPN60090 IC50 |
| ASNS | Individual sgRNA knockout | 2.8-fold decrease in IPN60090 IC50 |
A Potential Sensitization Pathway: SLC3A2 and Redox Stress
Loss of SLC3A2 could sensitize cells to IPN60090 through a dual mechanism: impaired cystine import for glutathione synthesis and reduced import of other essential amino acids, leading to broad metabolic collapse when glutaminolysis is also blocked.
Conclusion
This technical guide provides a comprehensive, though hypothetical, roadmap for utilizing a genome-wide CRISPR-Cas9 screen to identify genetic sensitizers to the GLS1 inhibitor this compound. The identification of synthetic lethal partners, such as those involved in antioxidant responses (e.g., NFE2L2) or amino acid metabolism (e.g., SLC3A2, ASNS), can provide a strong preclinical rationale for novel combination therapies. Such strategies hold the potential to broaden the clinical applicability of IPN60090 and overcome resistance, ultimately improving patient outcomes in glutamine-addicted cancers. The detailed protocols and conceptual frameworks presented herein are intended to empower researchers to explore these critical questions in the field of cancer metabolism and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- 6. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 12. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. A CRISPR screen identifies redox vulnerabilities for KEAP1/NRF2 mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. SLC3A2/CD98hc, autophagy and tumor radioresistance: a link confirmed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Characterizing the role of SLC3A2 in the molecular landscape and immune microenvironment across human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SLC3A2 promotes tumor‐associated macrophage polarization through metabolic reprogramming in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterizing the role of SLC3A2 in the molecular landscape and immune microenvironment across human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. What are SLC3A2 inhibitors and how do they work? [synapse.patsnap.com]
- 23. Synthetic lethality of glutaminolysis inhibition, autophagy inactivation and asparagine depletion in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IPN60090 Dihydrochloride Stock Solution Preparation
Introduction
IPN60090 dihydrochloride (B599025) is a potent and selective inhibitor of glutaminase (B10826351) 1 (GLS1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts cancer cell metabolism, leading to reduced proliferation and tumor growth.[1][2] These application notes provide a detailed protocol for the preparation, storage, and handling of IPN60090 dihydrochloride stock solutions in dimethyl sulfoxide (B87167) (DMSO) for in vitro research purposes.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 605.44 g/mol | [1] |
| CAS Number | 2102101-72-2 | [1] |
| Appearance | Solid, Off-white to light yellow | [3] |
| Solubility in DMSO | 170 mg/mL (approx. 280.79 mM) | [3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), anhydrous | [1][3] |
| Storage of Solid | 4°C, sealed, away from moisture and light | [3] |
| Storage of Stock Solution | -20°C for 1 month; -80°C for up to 2 years | [3][4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Don appropriate PPE. Ensure the work area is clean and dry. Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.05 mg of the compound.
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 605.44 g/mol = 6.05 mg
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock solution, if you weighed 6.05 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If precipitation occurs or dissolution is slow, sonication in a water bath for 5-10 minutes can aid in dissolving the compound.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[3][4]
Visualizations
Caption: Workflow for Preparing this compound Stock Solution.
Caption: Simplified diagram of IPN60090's inhibitory action on the GLS1 pathway.
References
Application Notes and Protocols: Solubility of IPN60090 Dihydrochloride in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090, also known as IACS-6274, is a potent and selective inhibitor of glutaminase (B10826351) 1 (GLS1). As a compound under investigation for various therapeutic applications, understanding its solubility characteristics in aqueous buffers is critical for the design and execution of in vitro and in vivo studies. IPN60090 is supplied as a dihydrochloride (B599025) salt, which generally enhances aqueous solubility compared to the free base. This document provides a summary of the available solubility data for IPN60090 dihydrochloride and detailed protocols for its dissolution.
Chemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| CAS Number | 2102101-72-2 |
| Molecular Formula | C₂₄H₂₇F₃N₈O₃ · 2HCl |
| Molecular Weight | 605.44 g/mol |
| Appearance | Light yellow to yellow solid powder[1] |
Solubility Data
The solubility of this compound has been determined in various solvents and buffer systems. The following tables summarize the available quantitative data.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 170 mg/mL | 280.79 mM | Ultrasonic treatment may be required.[2][3] |
| Water | 100 mg/mL | 165.17 mM | Ultrasonic treatment may be required.[2][3] |
Table 2: Aqueous Buffer Solubility
Early development compounds in the series leading to IPN60090 exhibited low kinetic aqueous solubility (<1 µM) in phosphate (B84403) buffer at pH 7.4.[3] However, IPN60090 was specifically optimized for improved physicochemical properties.[3]
| Buffer System | pH | Solubility (µM) | Method |
| Phosphate Buffer (100 mM) | 7.0 | Data not explicitly found | Thermodynamic |
| Phosphate Buffer (50 mM) | 6.8 | Data not explicitly found | Thermodynamic (most stable polymorph) |
| Simulated Gastric Fluid (SGF) | 1.6 | Data not explicitly found | Thermodynamic |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | Data not explicitly found | Thermodynamic |
Note: While a key publication indicates that the thermodynamic aqueous solubility of IPN60090 (compound 27) was determined in these buffers, the specific quantitative values were not available in the public domain at the time of this writing. Researchers should refer to the primary literature for the most accurate data.
Table 3: Solubility in In Vivo Formulations
For preclinical studies, this compound has been successfully formulated in various vehicles.
| Formulation | Solubility | Concentration (mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ≥ 8.26 mM |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 8.26 mM |
| 10% DMSO, 90% Corn Oil | ≥ 3.14 mg/mL | ≥ 5.19 mM[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glutaminase signaling pathway targeted by IPN60090 and a general workflow for determining its aqueous solubility.
Caption: Inhibition of GLS1 by IPN60090 blocks glutamine to glutamate conversion.
Caption: Workflow for determining the thermodynamic solubility of IPN60090.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in an Aqueous Buffer (e.g., PBS pH 7.4)
This protocol is a general guideline. Due to the high reported water solubility, preparing a 10 mM stock in many standard aqueous buffers should be feasible. However, solubility should be confirmed for each specific buffer system.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight = 605.44 g/mol ). For 1 mL, this would be 6.05 mg.
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the desired volume of PBS (pH 7.4) to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator water bath and sonicate for 10-15 minutes. Brief, gentle heating may also aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Thermodynamic Solubility Determination in an Aqueous Buffer
This protocol outlines a general method for determining the thermodynamic equilibrium solubility of this compound.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, TRIS, Citrate (B86180) at a specific pH)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Shaking incubator or orbital shaker
-
Centrifuge
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Prepare a series of standards of known concentrations of this compound in the same buffer.
-
Analyze the standards and the supernatant sample by a validated HPLC method to determine the concentration of IPN60090 in the supernatant.
-
The determined concentration represents the thermodynamic solubility of the compound in that specific buffer at that temperature.
Conclusion
References
Application Notes and Protocols for IPN60090 Dihydrochloride Stability Testing in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 dihydrochloride (B599025) is a potent and selective inhibitor of glutaminase (B10826351) 1 (GLS1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2][3] By blocking the conversion of glutamine to glutamate, IPN60090 disrupts cancer cell metabolism, proliferation, and survival.[4][5] Given its therapeutic potential, understanding the stability of IPN60090 in experimental settings is critical for the accurate interpretation of in vitro studies. This document provides a detailed protocol for assessing the stability of IPN60090 dihydrochloride in commonly used cell culture media.
The stability of a compound in cell culture media can be influenced by various factors, including the inherent chemical properties of the molecule, the composition of the media, pH, temperature, and the presence of serum components.[6] Therefore, a systematic evaluation of IPN60090 stability under typical cell culture conditions is essential to ensure reliable and reproducible experimental outcomes.
Signaling Pathway of this compound
IPN60090 selectively inhibits the kidney-type glutaminase (GLS1), which plays a pivotal role in cellular metabolism.[2][3] GLS1 catalyzes the hydrolysis of glutamine to glutamate. Glutamate is a key metabolite that can be further converted to α-ketoglutarate, a critical intermediate in the tricarboxylic acid (TCA) cycle, or used for the synthesis of glutathione, a major cellular antioxidant.[5] By inhibiting GLS1, IPN60090 reduces the intracellular pool of glutamate, thereby impacting cancer cell bioenergetics, redox balance, and proliferation.[4][5]
Experimental Protocol: Stability of IPN60090 in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in two common cell culture media, DMEM and RPMI-1640, with and without the presence of Fetal Bovine Serum (FBS). The concentration of IPN60090 will be quantified at various time points using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8]
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Roswell Park Memorial Institute (RPMI-1640) medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile, tissue culture-treated multi-well plates (24-well or 48-well)
-
Validated HPLC or LC-MS/MS system
Methods
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
-
Preparation of Working Solutions:
-
Prepare four different media conditions:
-
DMEM
-
DMEM + 10% FBS
-
RPMI-1640
-
RPMI-1640 + 10% FBS
-
-
On the day of the experiment, dilute the 10 mM IPN60090 stock solution into each of the four media conditions to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1% to minimize solvent effects.
-
-
Incubation:
-
Add 1 mL of each working solution to triplicate wells of a multi-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at the following time points: 0, 2, 4, 8, 24, and 48 hours.
-
The 0-hour time point should be collected immediately after the addition of the working solution to the plate.
-
Immediately after collection, samples should be processed or stored at -80°C until analysis.
-
-
Sample Preparation for Analysis (LC-MS/MS):
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile (B52724) to each 100 µL sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
HPLC or LC-MS/MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.
-
The method should be validated for linearity, precision, and accuracy.[6]
-
A standard curve of IPN60090 in the corresponding media should be prepared to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of IPN60090 remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining IPN60090 against time for each condition.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate easy comparison between the different conditions.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Values should be presented as mean ± standard deviation (n=3).
Troubleshooting
-
High Variability Between Replicates: This may be due to inconsistent sample handling or issues with the analytical method. Ensure precise timing for sample collection and processing. Validate the analytical method for reproducibility.[6]
-
Rapid Degradation of Compound: The compound may be inherently unstable in aqueous solutions at 37°C. Consider testing stability in a simpler buffer like PBS to assess inherent stability. The presence of certain media components could also contribute to degradation.[6]
-
Low Recovery of Compound: IPN60090 may bind to plasticware. Use low-protein-binding plates and pipette tips to minimize this effect.[6]
By following this detailed protocol, researchers can confidently assess the stability of this compound in their specific cell culture systems, leading to more accurate and reliable experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IPN60090 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the IC50 of IPN60090 Dihydrochloride in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 dihydrochloride (B599025) is a potent and selective inhibitor of glutaminase (B10826351) 1 (GLS1), an enzyme crucial for the metabolic reprogramming of many cancer cells.[1][2][3] By blocking the conversion of glutamine to glutamate (B1630785), IPN60090 disrupts cancer cell metabolism, leading to reduced proliferation and survival.[4] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of IPN60090 dihydrochloride in the A549 human lung adenocarcinoma cell line, a common model for non-small cell lung cancer research.
Data Presentation
The following table summarizes the reported in vitro activity of this compound.
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| This compound | GLS1 | Proliferation Assay | A549 | 26[1][2][5] |
| This compound | Recombinant Human GLS1 (GAC isoform) | Dual-Coupled Enzyme Assay | N/A | 31[1][5] |
| This compound | GLS2 | Dual-Coupled Enzyme Assay | N/A | >50,000[1][2] |
Experimental Protocols
This protocol outlines the determination of the IC50 value of this compound in A549 cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[6]
Materials and Reagents:
-
A549 cells (human lung carcinoma cell line)
-
This compound
-
F-12K Nutrient Mixture (or RPMI-1640 Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[6]
-
Harvest cells in the logarithmic growth phase using trypsin-EDTA.
-
Perform a cell count and dilute the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well plate.[6]
-
Incubate the plate for 24 hours to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to prepare a dilution series that brackets the expected IC50 value (e.g., from 1 nM to 1 µM).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).[6]
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Carefully aspirate the medium containing MTT from each well.[6]
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot a dose-response curve with the logarithm of the drug concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using non-linear regression analysis of the dose-response curve.[6]
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of IPN60090 in A549 cells.
Caption: IPN60090 inhibits GLS1, blocking glutamine to glutamate conversion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Metabolic Flux Analysis of IPN60090 Dihydrochloride Using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 dihydrochloride (B599025) is a potent and selective inhibitor of glutaminase-1 (GLS-1), a critical enzyme in cancer metabolism.[1][2] GLS-1 catalyzes the conversion of glutamine to glutamate (B1630785), a key step that fuels the tricarboxylic acid (TCA) cycle and supports the synthesis of essential molecules for cancer cell proliferation.[3][4] By inhibiting GLS-1, IPN60090 disrupts glutamine metabolism, thereby inducing metabolic stress in cancer cells.
The Agilent Seahorse XF Analyzer is a powerful platform for studying cellular bioenergetics in real-time. It measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[3][5] This application note provides detailed protocols for using the Seahorse XF platform to investigate the metabolic effects of IPN60090 dihydrochloride on cancer cells, enabling researchers to elucidate the inhibitor's impact on mitochondrial function and glycolytic capacity.
Principle of the Assay
The Seahorse XF technology performs real-time measurements of OCR and ECAR in live cells within a microplate format.[3][5] Through the sequential injection of different metabolic modulators, a comprehensive profile of a cell's metabolic phenotype can be generated. This allows for the assessment of key parameters of mitochondrial respiration and glycolysis, and how they are altered by treatment with compounds like IPN60090.
Expected Metabolic Effects of this compound
Inhibition of GLS-1 by IPN60090 is expected to lead to several metabolic changes:
-
Reduction in Mitochondrial Respiration: By limiting the supply of glutamate to the TCA cycle, IPN60090 can decrease the rate of oxidative phosphorylation, resulting in a lower OCR.[2][6]
-
Shift in Fuel Source Utilization: To compensate for the reduced glutamine metabolism, cells may increase their reliance on other fuel sources, such as glucose.[3]
-
Alterations in Glycolysis: The effect on glycolysis can vary depending on the cell type. Some cells may upregulate glycolysis to compensate for the decrease in mitochondrial ATP production, leading to an increased ECAR. In other cell types, the overall metabolic disruption might lead to a decrease in glycolytic activity.[3][7]
Experimental Protocols
The following are detailed protocols for the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolysis Stress Test to assess the metabolic effects of this compound.
I. Cell Seeding and Treatment
-
Cell Line Selection: Choose a cancer cell line known to be dependent on glutamine metabolism for optimal results.[3]
-
Cell Seeding: Seed the selected cells in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density. Allow the cells to adhere and grow overnight in a standard CO2 incubator at 37°C. The optimal cell number per well should be determined empirically for each cell line to ensure OCR and ECAR readings are within the instrument's optimal range.[3]
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor to the desired working concentrations in the appropriate cell culture medium.[3]
-
Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentrations of this compound or a vehicle control. The optimal incubation time and concentration of the inhibitor should be determined empirically. A typical starting point would be a 6 to 24-hour incubation with a concentration range based on the inhibitor's known IC50.[3][6]
II. Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function.
Materials:
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Base Medium
-
Supplements: Glucose, Sodium Pyruvate, Glutamine
-
This compound
Protocol:
-
Assay Medium Preparation: Prepare the Mito Stress Test Assay Medium by supplementing Seahorse XF Base Medium with glucose, sodium pyruvate, and glutamine. The final concentrations of these substrates should be optimized for the specific cell line.[3]
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Cell Plate Incubation: One hour before the assay, replace the treatment medium in the cell plate with the prepared Mito Stress Test Assay Medium and incubate the plate in a non-CO2 incubator at 37°C.[3]
-
Compound Loading: Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and then run the assay with the cell plate.[3]
-
Data Acquisition: Measure the OCR at baseline and after the sequential injection of the metabolic modulators.[3]
III. Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic function.
Materials:
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose (2-DG))
-
Seahorse XF Base Medium
-
Supplement: Glutamine
-
This compound
Protocol:
-
Assay Medium Preparation: Prepare the Glycolysis Stress Test Assay Medium by supplementing Seahorse XF Base Medium with glutamine.
-
Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Cell Plate Incubation: One hour before the assay, replace the treatment medium in the cell plate with the prepared Glycolysis Stress Test Assay Medium and incubate the plate in a non-CO2 incubator at 37°C.
-
Compound Loading: Load the Seahorse XF Glycolysis Stress Test compounds (Glucose, Oligomycin, and 2-DG) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and then run the assay with the cell plate.
-
Data Acquisition: Measure the ECAR at baseline and after the sequential injection of the metabolic modulators.[3]
Data Presentation
The quantitative data obtained from the Seahorse XF assays should be summarized in tables for a clear comparison between the control and this compound-treated groups. The following tables present example data from studies using the GLS1 inhibitor CB-839, which is expected to have a similar metabolic impact as IPN60090.
Table 1: Effect of GLS1 Inhibition on Mitochondrial Respiration (OCR, pmol/min)
| Treatment (6 hours) | Basal Respiration | Maximal Respiration |
| Vehicle Control (DMSO) | 150 ± 10 | 300 ± 20 |
| 1 µM CB-839 | 100 ± 8 | 200 ± 15 |
Data is hypothetical and based on trends observed in OCI-AML3 cells treated with CB-839.[6]
Table 2: Effect of GLS1 Inhibition on Glycolysis (ECAR, mpH/min)
| Treatment (48 hours) | Basal Glycolysis | Glycolytic Capacity |
| Vehicle Control | 50 ± 5 | 80 ± 7 |
| 15 µM CB-839 | 70 ± 6 | 100 ± 9 |
Data is hypothetical and based on trends observed in HT29 colorectal cancer cells treated with CB-839, which showed a compensatory increase in glycolysis.[7]
Table 3: Effect of GLS1 Inhibition on ATP Production Rate (pmol ATP/min)
| Treatment (48 hours) | Mitochondrial ATP Production | Glycolytic ATP Production |
| Vehicle Control | 100 ± 12 | 40 ± 4 |
| 15 µM CB-839 | 75 ± 9 | 60 ± 5 |
Data is hypothetical and based on trends observed in HT29 cells treated with CB-839.[7]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Signaling pathway of IPN60090 action.
Experimental Workflow Diagram
Caption: Seahorse XF assay workflow.
References
- 1. Inhibition of Glutaminase to Reverse Fibrosis in Iatrogenic Laryngotracheal Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Metabolic Intervention with a Glutaminase Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IPN60090 Dihydrochloride Target Engagement using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090 dihydrochloride (B599025) is a potent and selective inhibitor of Glutaminase-1 (GLS-1), an enzyme crucial for the metabolic reprogramming of cancer cells.[1][2][3][4] GLS-1 catalyzes the conversion of glutamine to glutamate (B1630785), a key step in providing cancer cells with essential building blocks for proliferation and survival.[1] IPN60090 has demonstrated strong in vivo target engagement and is currently in clinical development for the treatment of solid tumors.[1][4][5] This document provides a detailed protocol for assessing the target engagement of IPN60090 in a research setting using Western blotting to monitor the expression levels of its direct target, GLS-1.
Signaling Pathway and Experimental Rationale
Glutamine metabolism is a critical pathway for cancer cell proliferation. GLS-1 is a key enzyme in this pathway. IPN60090 selectively inhibits GLS-1, leading to a reduction in glutamate production and subsequent downstream effects on the tricarboxylic acid (TCA) cycle and glutathione (B108866) synthesis. While IPN60090 is an inhibitor of GLS-1 activity, target engagement can be indirectly assessed by observing changes in GLS-1 protein levels in response to treatment. In some instances, prolonged inhibition of an enzyme can lead to feedback mechanisms that alter the expression of the target protein. Therefore, Western blotting can be a valuable tool to investigate the pharmacodynamic effects of IPN60090 on GLS-1 expression.
Caption: Glutamine metabolism pathway and the inhibitory action of IPN60090 on GLS-1.
Experimental Protocol: Western Blot for GLS-1 Target Engagement
This protocol outlines the steps for treating cells with IPN60090, preparing cell lysates, and performing a Western blot to detect GLS-1.
Materials:
-
IPN60090 dihydrochloride
-
Cancer cell line of interest (e.g., A549)
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLS-1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GLS-1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for GLS-1 and the loading control using densitometry software.
-
Normalize the GLS-1 band intensity to the corresponding loading control band intensity.
-
Plot the normalized GLS-1 expression levels against the IPN60090 concentration.
-
Data Presentation
Table 1: Reagent and Antibody Dilutions
| Reagent/Antibody | Vendor (Example) | Catalog # (Example) | Dilution |
| Primary Anti-GLS-1 | Abcam | ab156876 | 1:1000 |
| Primary Anti-GAPDH | Cell Signaling | 2118 | 1:2000 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling | 7074 | 1:2000 |
Table 2: Example Quantitative Western Blot Data
| IPN60090 (nM) | Normalized GLS-1 Expression (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 10 | 0.95 | 0.06 |
| 50 | 0.88 | 0.09 |
| 100 | 0.75 | 0.07 |
| 500 | 0.62 | 0.05 |
Experimental Workflow
Caption: Western blot workflow for assessing IPN60090 target engagement.
Conclusion
This protocol provides a framework for researchers to assess the target engagement of IPN60090 by monitoring the expression of its target protein, GLS-1, using Western blotting. The results of this assay can provide valuable insights into the pharmacodynamic effects of IPN60090 in a cellular context and can be a useful tool in preclinical drug development. It is important to note that while this protocol provides a general guideline, specific parameters such as antibody concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Establishing Patient-Derived Xenograft (PDX) Models for IPN60090 Dihydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient into an immunodeficient mouse. These models have emerged as a powerful preclinical platform because they retain the histological and genetic characteristics of the original patient tumor. This fidelity allows for more accurate prediction of clinical outcomes and is invaluable for studying drug efficacy, identifying biomarkers, and understanding resistance mechanisms.
This document provides a detailed protocol for the establishment, validation, and utilization of PDX models to evaluate the in vivo efficacy of IPN60090 Dihydrochloride, a novel investigational agent. For the purpose of this guide, IPN60090 is characterized as a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in various human cancers.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway for IPN60090 and the general workflow for establishing and utilizing PDX models for preclinical drug evaluation.
Application Notes and Protocols for IPN60090 Dihydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
IPN60090, a potent and selective inhibitor of glutaminase-1 (GLS-1), has emerged as a promising therapeutic agent in preclinical cancer research. These application notes provide detailed protocols for the preparation and administration of IPN60090 dihydrochloride (B599025) for in vivo mouse studies, particularly in the context of xenograft models. The information compiled herein is intended to guide researchers in designing and executing robust preclinical efficacy and pharmacology studies.
Introduction
Glutamine is a critical nutrient for rapidly proliferating cancer cells, where it serves as a key source of carbon and nitrogen for various biosynthetic pathways and for maintaining redox homeostasis. Glutaminase-1 (GLS-1) catalyzes the conversion of glutamine to glutamate, a pivotal step in glutamine metabolism.[1] Inhibition of GLS-1 represents a strategic approach to disrupt cancer cell metabolism and impede tumor growth. IPN60090 is a clinical-stage, selective GLS-1 inhibitor with excellent pharmacokinetic properties, making it a valuable tool for preclinical and clinical investigations.[1][2]
Mechanism of Action
IPN60090 selectively inhibits GLS-1, thereby blocking the conversion of glutamine to glutamate. This inhibition leads to a depletion of downstream metabolites essential for cancer cell survival and proliferation, including α-ketoglutarate for the TCA cycle and glutathione (B108866) for antioxidant defense. The disruption of these pathways can induce metabolic stress and inhibit tumor growth.
Data Presentation
Table 1: IPN60090 Dihydrochloride Dosage and Administration in Mouse Xenograft Models
| Parameter | Details | Reference(s) |
| Drug | This compound | [1] |
| Mouse Strain | Immunodeficient (e.g., NSG, nude) | [1] |
| Tumor Models | Subcutaneous xenografts (e.g., H460, Ru337) | [1] |
| Administration Route | Oral gavage (p.o.) | [1] |
| Dosage Range | 10 - 250 mg/kg | [1] |
| Recommended Efficacy Dose | 100 mg/kg, twice daily (BID) | [1] |
| Vehicle | 0.5% aqueous methylcellulose (B11928114) | [1] |
| Treatment Schedule | Daily or twice daily | [1] |
Table 2: Representative Antitumor Efficacy of IPN60090 in a Mouse Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Frequency | Tumor Growth Inhibition (%) | Reference(s) |
| Vehicle Control | - | BID | 0 | [1] |
| IPN60090 | 100 | BID | Similar efficacy to CB-839 at 250 mg/kg BID | [1] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Aqueous Methylcellulose Vehicle
Materials:
-
Methylcellulose powder (e.g., 400 cP)
-
Sterile deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile beaker and graduated cylinder
-
Autoclave
Procedure:
-
Heat one-third of the final required volume of sterile deionized water to 60-80°C.
-
While stirring vigorously, slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water.
-
Continue stirring until the powder is fully dispersed, forming a milky suspension.
-
Remove the beaker from the heat and add the remaining two-thirds of the cold sterile deionized water.
-
Continue stirring in a cold water bath or at 4°C overnight, or until the solution becomes clear and viscous.
-
Store the prepared vehicle at 4°C.
Protocol 2: Preparation of this compound Dosing Suspension
Materials:
-
This compound powder
-
Prepared sterile 0.5% aqueous methylcellulose vehicle
-
Sterile microcentrifuge tubes or appropriate vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If clumps are present, sonicate the suspension for short intervals in a water bath sonicator until a uniform suspension is achieved. Avoid excessive heating.
-
Visually inspect the suspension to ensure there are no large particles.
-
Prepare the dosing suspension fresh daily. If short-term storage is necessary, keep it at 4°C and re-vortex thoroughly before administration.
Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and reagents
-
Immunodeficient mice (e.g., 6-8 week old female nude or NSG mice)
-
Matrigel (optional)
-
Calipers
-
Prepared this compound dosing suspension and vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to ~80-90% confluency.
-
Harvest and resuspend cells in a sterile solution (e.g., PBS or a 1:1 mixture of serum-free medium and Matrigel) at the desired concentration.
-
Inject the cell suspension (e.g., 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size.
-
Begin caliper measurements of tumor dimensions (length and width) every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the IPN60090 suspension or vehicle control to the mice via oral gavage at the desired dosage and schedule. The typical administration volume for oral gavage in mice is 10 mL/kg of body weight.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the treatment period. Body weight is a key indicator of treatment-related toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be collected for further pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
Mandatory Visualization
Caption: Signaling pathway of GLS-1 inhibition by IPN60090.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase 1 Inhibition Reduces Glycolysis and Ameliorates Lupus-like Disease in MRL/lpr Mice and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IPN60090 Dihydrochloride in 3D Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IPN60090, also known as IACS-6274, is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the proliferation of cancer cells that are dependent on glutamine for their metabolic needs.[1][2][3] By targeting GLS-1, IPN60090 disrupts the conversion of glutamine to glutamate, a key step in the tricarboxylic acid (TCA) cycle and the production of building blocks necessary for rapidly dividing cells.[1][4][5] Preclinical studies have demonstrated its antitumor activity, and it is currently undergoing phase 1 clinical trials for the treatment of advanced solid tumors.[1][6] Furthermore, IPN60090 has been shown to enhance antitumor immune responses, suggesting its potential in combination therapies.[7]
Three-dimensional (3D) organoid cultures have emerged as a powerful preclinical model system.[8][9] Derived from patient tissues, these self-organizing structures recapitulate the complex architecture and functionality of their parent organs, offering a more physiologically relevant environment for drug screening compared to traditional 2D cell cultures.[10] This document provides a detailed protocol for the application of IPN60090 dihydrochloride (B599025) in 3D organoid cultures to assess its efficacy and mechanism of action in a patient-relevant cancer model.
Signaling Pathway of GLS-1 Inhibition
Caption: Mechanism of action of IPN60090 in cancer cells.
Experimental Protocols
This section outlines the key experimental procedures for evaluating the effect of IPN60090 in 3D organoid cultures.
I. General 3D Organoid Culture
This protocol describes the general steps for establishing and maintaining 3D organoid cultures from cryopreserved patient-derived organoids (PDOs).
Materials:
-
Cryopreserved patient-derived organoids (PDOs)
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Complete organoid growth medium (tissue-specific formulation)
-
Extracellular Matrix (ECM) (e.g., Matrigel® or Geltrex™)
-
Phosphate-buffered saline (PBS), sterile
-
Organoid dissociation reagent (e.g., TrypLE™, Dispase)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell culture plates (24- or 96-well, tissue culture treated)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Thawing Cryopreserved Organoids:
-
Pre-warm complete organoid growth medium to 37°C.
-
Rapidly thaw a cryovial of organoids in a 37°C water bath until a small ice crystal remains.
-
Transfer the contents of the vial to a 15 mL conical tube containing 10 mL of basal culture medium.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving the organoid pellet.
-
-
Embedding Organoids in ECM:
-
Resuspend the organoid pellet in the appropriate volume of liquid ECM on ice.
-
Dispense 20-50 µL droplets of the organoid-ECM suspension into the center of the wells of a pre-warmed 24- or 96-well plate.
-
Invert the plate and incubate at 37°C for 15-30 minutes to allow the ECM to solidify into a dome.
-
Carefully add pre-warmed complete organoid growth medium to each well. For the initial 24-48 hours, supplement the medium with a ROCK inhibitor (e.g., 10 µM Y-27632) to improve cell survival.
-
-
Organoid Maintenance and Passaging:
-
Replace the culture medium every 2-3 days.
-
Monitor organoid growth using a microscope.
-
Passage organoids every 7-14 days, or when they become large and the lumen darkens.
-
To passage, remove the medium and disrupt the ECM domes using a pipette.
-
Transfer the organoid-ECM mixture to a tube and incubate with an organoid dissociation reagent at 37°C to break the organoids into smaller fragments.
-
Wash the fragments with basal medium and re-plate as described in step 2.
-
II. IPN60090 Treatment and Viability Assay
This protocol details the procedure for treating organoids with IPN60090 and assessing cell viability.
Materials:
-
Established 3D organoid cultures
-
IPN60090 dihydrochloride stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete organoid growth medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Multi-well plate reader
Procedure:
-
Organoid Plating for Drug Screening:
-
Plate organoid fragments in ECM domes in a 96-well plate as described in the general protocol.
-
Culture for 3-4 days to allow for organoid formation and growth.
-
-
IPN60090 Treatment:
-
Prepare a serial dilution of IPN60090 in complete organoid growth medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of IPN60090 or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 to 144 hours).[11]
-
-
Cell Viability Assessment:
-
After the treatment period, perform a 3D cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent directly to the wells, incubating, and measuring luminescence.
-
Record the luminescence readings using a multi-well plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Experimental Workflow
Caption: Workflow for IPN60090 screening in 3D organoids.
Data Presentation
The following table provides a template for summarizing quantitative data from IPN60090 treatment in various patient-derived organoid models.
| Organoid Model | Primary Tumor Type | Key Genetic Alterations | IPN60090 IC50 (µM) |
| PDO-001 | Ovarian Cancer | ASNS loss | Value |
| PDO-002 | Melanoma | PD-1/L1 resistant | Value |
| PDO-003 | Leiomyosarcoma | NF1 mutant | Value |
| PDO-004 | Non-Small Cell Lung Cancer | KEAP1 mutant | Value |
| PDO-005 | Colorectal Cancer | Wild-type | Value |
Note: The IC50 values are placeholders and should be determined experimentally. The selection of organoid models with specific genetic alterations is based on preclinical data suggesting potential sensitivity to GLS1 inhibition.[6]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound in 3D organoid cultures. This approach allows for the evaluation of a promising anti-cancer agent in a physiologically relevant setting, potentially accelerating the translation of preclinical findings to clinical applications. The adaptability of the organoid platform enables the investigation of IPN60090's efficacy across a diverse range of tumor types and genetic backgrounds, facilitating the identification of patient populations most likely to benefit from this targeted therapy.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. events.bitesizebio.com [events.bitesizebio.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Organoids, 3D Organoid Research | Molecular Devices [moleculardevices.com]
- 11. Three-dimensional organoid culture reveals involvement of Wnt/β-catenin pathway in proliferation of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent IPN60090 dihydrochloride IC50 values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IPN60090 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly concerning inconsistent IC50 values.
Troubleshooting Guides & FAQs
Issue 1: Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 value of IPN60090 dihydrochloride between experiments. What could be the cause?
A: Inconsistent IC50 values are a frequent challenge in preclinical drug evaluation. Several factors related to assay conditions and cell culture practices can contribute to this variability. Below is a systematic guide to troubleshooting this issue.
Section 1: Assay and Experimental Setup
Q: Could my assay type be the source of the variability?
A: Yes, different cytotoxicity or proliferation assays measure different biological endpoints, which can lead to varied IC50 values. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. It is crucial to maintain consistency in the chosen assay method across all experiments for comparable results.
Q: How critical is the drug incubation time?
A: The duration of drug exposure is a critical parameter. An IC50 value determined after a 24-hour incubation will likely differ from one measured after 48 or 72 hours. Standardize the incubation time for all comparative experiments to ensure reproducibility.
Q: Can pipetting errors significantly impact my results?
A: Absolutely. Inaccurate pipetting, especially during the creation of serial dilutions, can introduce significant errors. To mitigate this, ensure your pipettes are regularly calibrated and use reverse pipetting for viscous solutions. For serial dilutions, ensure thorough mixing between each step.
Section 2: Cell Culture and Conditions
Q: Does cell seeding density affect the IC50 value?
A: Yes, the number of cells seeded per well can dramatically affect the calculated IC50. Higher cell densities can lead to increased resistance to the compound. It is important to optimize and strictly adhere to a consistent cell seeding density for all experiments.
Q: How much can cell passage number influence the results?
A: Cells can undergo genetic and phenotypic changes over time in culture. It is recommended to use cells within a defined and narrow passage number range for all experiments to minimize variability.
Q: What is the impact of media and serum lot changes?
A: Different lots of media and serum can have varying compositions that may affect cell growth and drug response. It is good practice to test new lots for their effect on your assay before using them in critical experiments.
Section 3: Compound Handling and Preparation
Q: How should I handle the solubility of this compound?
A: this compound is typically dissolved in DMSO to create a stock solution. Ensure the DMSO is of high purity and anhydrous. When diluting the stock solution into your aqueous culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q: Could the compound be degrading?
A: It is recommended to prepare fresh working solutions of this compound from a frozen stock for each experiment to minimize degradation. Protect the stock solution from light and repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C in small aliquots.[1][2]
Data Presentation
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Enzymatic) | 31 nM | Purified recombinant human GLS-1 (GAC isoform) in a dual-coupled enzyme assay.[1][2][3] | [1][2][3] |
| IC50 (Cell-based) | 26 nM | A549 lung cancer cells (proliferation assay).[1][2] | [1][2] |
| Selectivity | >50,000 nM | No activity observed against GLS-2.[1][2][4] | [1][2][4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines a general method for determining the IC50 value of this compound using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a standardized period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression (e.g., a four-parameter logistic curve fit) to determine the IC50 value.
Protocol 2: Enzymatic Assay for GLS1 Inhibition
This protocol describes a general approach for measuring the enzymatic inhibition of GLS1.
-
Assay Preparation: The assay is typically performed in a 384-well plate with an assay buffer (e.g., 50 mM HEPES pH 7.4, 250 µM EDTA, 0.12 mM Triton-X 100).[5]
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture: Add the purified recombinant human GLS1 enzyme to the wells containing the diluted compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, glutamine. In a coupled-enzyme assay format, the production of glutamate (B1630785) is coupled to a detectable signal (e.g., fluorescence or absorbance).
-
Signal Detection: Measure the signal over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Normalize the rates to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IPN60090 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
addressing IPN60090 dihydrochloride autofluorescence in assays
Technical Support Center: IPN60090 Dihydrochloride (B599025)
This guide provides troubleshooting strategies and frequently asked questions regarding the use of IPN60090 dihydrochloride, with a specific focus on addressing potential autofluorescence in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: IPN60090 is a potent and selective inhibitor of Glutaminase-1 (GLS-1).[1][2] GLS-1 is a key enzyme in cancer cell metabolism, responsible for converting glutamine into glutamate.[1] By inhibiting this enzyme, IPN60090 disrupts multiple biochemical pathways essential for tumor cell proliferation and survival, making it a promising therapeutic agent in oncology.[1] It is currently in phase 1 clinical trials.[1]
Q2: What is autofluorescence and why is it a problem in assays?
A2: Autofluorescence is the natural emission of light by biological materials (like cells and tissues) or synthetic compounds when they are excited by light.[3] It can be a significant problem in fluorescence-based assays because this intrinsic fluorescence can mask the specific signal from the intended fluorescent probes (fluorophores), leading to high background, reduced signal-to-noise ratio, and difficulty in distinguishing the true signal from background noise.[4][5] This interference can result in false positives or inaccurate quantification.[3][5]
Q3: Can this compound cause autofluorescence?
A3: Many small molecule compounds, particularly those with aromatic ring structures, have the potential to be intrinsically fluorescent. While specific data on IPN60090's autofluorescence is not widely published, it is a critical parameter to assess during assay development. Compounds can fluoresce when excited by light sources used in fluorescence microscopy, flow cytometry, or plate readers, potentially interfering with the assay readout.[6] Approximately 10% of compounds in high-throughput screening libraries exhibit some level of autofluorescence.[6]
Troubleshooting Guide: Autofluorescence of IPN60090
This section provides a step-by-step guide to identifying and mitigating potential autofluorescence from IPN60090 in your experiments.
Step 1: Detecting Autofluorescence
Q4: How can I determine if IPN60090 is causing autofluorescence in my experiment?
A4: The most direct method is to run proper controls. Prepare a sample that includes your cells or tissue, the assay buffer, and IPN60090 at the final experimental concentration, but without any of your fluorescent dyes or antibodies.[3][7] Image or measure this sample using the same instrument settings (e.g., laser lines, filters, exposure time) as your fully stained samples.[6] Any signal detected in the relevant channels can be attributed to autofluorescence from the compound or the biological sample itself.[3][6]
Experimental Protocol: Measuring Compound-Induced Autofluorescence
-
Prepare Control Sample: In a suitable vessel (e.g., microplate well, slide), prepare your biological sample (cells or tissue) as you would for the main experiment.
-
Add Compound: Add this compound diluted in your assay buffer to the final working concentration.
-
Omit Fluorophores: Crucially, do not add any fluorescent primary/secondary antibodies, fluorescent dyes, or reporter probes.
-
Incubate: Follow the same incubation time and conditions as your main experimental protocol.
-
Acquire Signal: Using your fluorescence microscope, plate reader, or flow cytometer, acquire data from this control sample using the exact same settings (excitation/emission wavelengths, gain, exposure) planned for the fully stained samples.
-
Analyze: A significant signal in your channel of interest compared to a "vehicle-only" control (without IPN60090) indicates that the compound contributes to the background fluorescence.
Step 2: Mitigating Autofluorescence
If you have confirmed that IPN60090 is contributing to background fluorescence, several strategies can be employed to minimize its impact.
Q5: What are the primary strategies to reduce or eliminate interference from compound autofluorescence?
A5: There are three main approaches: spectral, chemical, and computational. The best strategy depends on the specific assay and available instrumentation.
| Strategy | Description | Pros | Cons |
| Spectral Separation | Shift to fluorophores that excite and emit at longer, red-shifted wavelengths (e.g., Alexa Fluor 647, Cy5).[8] | Often the most effective and cleanest method.[4] Compound autofluorescence is less common at higher wavelengths.[6][9] | May require purchasing new reagents. Not all targets have validated antibodies/probes in the far-red spectrum. |
| Chemical Quenching | Use commercial quenching agents (e.g., TrueVIEW®, Sudan Black B) that reduce autofluorescence from various sources.[10][11] | Easy to integrate into existing protocols.[11] Can be very effective for certain types of autofluorescence.[10] | May have variable success and can sometimes reduce the specific signal.[10][11] Sudan Black B can introduce its own signal in the far-red.[11] |
| Computational Correction | Use spectral unmixing, a technique available on spectral cytometers and some imaging systems, to computationally separate the specific spectral signature of your fluorophore from the autofluorescence signature.[12][13] | Powerful technique that can rescue data from samples with high or heterogeneous autofluorescence.[12][14] | Requires specialized instrumentation (spectral cytometer/microscope) and analysis software.[13] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing suspected autofluorescence.
Caption: A troubleshooting workflow for identifying and mitigating autofluorescence.
Signaling Pathway Context: MALT1 Inhibition
While IPN60090 is a GLS-1 inhibitor, understanding related pathways is crucial. For context, another important target in cancer immunology is MALT1, which is central to NF-κB activation. Inhibitors of MALT1, like IPN60090 for GLS-1, are key research tools.
Q6: What is the MALT1 signaling pathway?
A6: MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key protein that functions as both a scaffold and a protease.[15][16] Upon T-cell or B-cell receptor stimulation, MALT1 forms a complex with CARMA1 and BCL10 (the CBM complex).[17][18] This complex is essential for activating the NF-κB signaling pathway, which promotes lymphocyte activation, proliferation, and survival.[15][19] Dysregulation of this pathway is linked to certain types of lymphomas.[20][21]
The diagram below shows a simplified overview of the MALT1-dependent NF-κB activation pathway.
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. beckman.com [beckman.com]
- 13. bio-rad.com [bio-rad.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MALT1 protease inhibition restrains glioblastoma progression by reversing tumor-associated macrophage-dependent immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
identifying degradation products of IPN60090 dihydrochloride in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential degradation products of IPN60090 dihydrochloride (B599025) during in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is IPN60090 dihydrochloride and why is studying its degradation important?
A1: this compound is an orally active and highly selective inhibitor of glutaminase (B10826351) 1 (GLS1), an enzyme that plays a crucial role in the metabolism of cancer cells.[1][2][3] As a clinical-stage compound, understanding its stability and potential degradation pathways is critical for ensuring the quality, safety, and efficacy of potential therapeutic products.[4][5] Identifying degradation products helps in the development of stable formulations and analytical methods for quality control.
Q2: Are there any known degradation products of this compound?
A2: Currently, there is no publicly available information detailing the specific degradation products of this compound. Therefore, researchers should perform forced degradation studies to identify potential degradation pathways and products under various stress conditions.
Q3: What are forced degradation (stress testing) studies?
A3: Forced degradation studies are designed to intentionally degrade a drug substance under more extreme conditions than it would typically encounter during storage and handling.[6] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, light, and heat to generate potential degradation products.[6][7] The goal is to rapidly predict the likely degradation pathways and to ensure the analytical method can separate the drug from its degradation products.[6][8]
Q4: What are the primary analytical techniques used to separate and identify degradation products?
A4: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating the parent drug from its degradation products.[6][8] Mass Spectrometry (MS), often coupled with HPLC (LC-MS/MS), is a powerful tool for elucidating the structures of the degradation products by providing information about their molecular weight and fragmentation patterns.[6][9] Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be used for definitive structural confirmation.[6][10]
Troubleshooting Guides
Problem: No significant degradation of this compound is observed after subjecting it to forced degradation conditions.
-
Possible Cause: The stress conditions may not be harsh enough, or the duration of exposure may be too short. IPN60090 was developed to have excellent physicochemical and pharmacokinetic properties, suggesting it may be relatively stable.[1][4]
-
Solution:
-
Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).
-
Extend the duration of the stress testing.
-
Increase the temperature for thermal degradation studies.
-
Ensure the chosen conditions are still relevant and do not lead to unrealistic degradation pathways. The recommended degradation is typically between 10% and 30% of the active pharmaceutical ingredient (API).[8]
-
Problem: A degradation product is detected, but its structure cannot be determined from the mass spectrometry data.
-
Possible Cause: The degradation product may be an isomer of the parent drug or another known compound, or it may not ionize well under the current MS conditions.
-
Solution:
-
Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition.[6]
-
Conduct MS/MS fragmentation studies at different collision energies to generate a more detailed fragmentation pattern that can be pieced together to propose a structure.[6]
-
Isolate the degradation product using preparative HPLC and analyze it by NMR for definitive structural elucidation.[6]
-
Consider alternative ionization sources (e.g., APCI instead of ESI) that may be more suitable for the compound's chemistry.[6]
-
Problem: The analytical method (e.g., HPLC) cannot separate the degradation products from the parent compound, IPN60090.
-
Possible Cause: The chromatographic conditions are not optimized for separating compounds with similar chemical properties.
-
Solution:
-
Modify the mobile phase composition, such as the organic solvent ratio or pH.
-
Try a different stationary phase (column) with a different selectivity.
-
Adjust the column temperature and flow rate.
-
Consider using ultra-high-performance liquid chromatography (UHPLC) for better resolution.[11]
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general approach for conducting forced degradation studies. The specific concentrations and durations may need to be optimized based on the observed stability of IPN60090.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.[6]
-
Thermolytic Degradation: Expose the solid drug powder to dry heat (e.g., 80°C) for 48 hours.[6]
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV/MS method.[6]
-
-
Data Analysis:
-
Calculate the percentage of degradation of IPN60090.
-
Determine the relative peak areas of the degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Analytical Methods
| Stress Condition | Stressor | Temperature | Duration | Analytical Method |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | HPLC-UV, LC-MS/MS |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | HPLC-UV, LC-MS/MS |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | HPLC-UV, LC-MS/MS |
| Photolytic | UV & Vis Light | Ambient | Defined Period | HPLC-UV, LC-MS/MS |
| Thermolytic (Solid) | Dry Heat | 80°C | 48 hours | HPLC-UV, LC-MS/MS |
Table 2: Example Data Output from HPLC Analysis
| Sample | Retention Time (min) | Peak Area | % Degradation |
| Control (t=0) | 5.2 | 1,000,000 | 0% |
| Acid Stressed | 5.2 | 850,000 | 15% |
| 3.8 (Deg. Prod. 1) | 120,000 | ||
| 4.5 (Deg. Prod. 2) | 30,000 | ||
| Base Stressed | 5.2 | 900,000 | 10% |
| 4.1 (Deg. Prod. 3) | 100,000 |
Visualizations
Caption: Workflow for forced degradation studies of IPN60090.
Caption: Analytical techniques for identifying degradation products.
Caption: Simplified glutaminase-1 (GLS1) signaling pathway.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating Acquired Resistance to IPN60090 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to IPN60090 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IPN60090 dihydrochloride?
This compound is an orally active and highly selective inhibitor of glutaminase (B10826351) 1 (GLS1).[1][2] GLS1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate (B1630785).[3] This reaction is a key step in glutaminolysis, a metabolic pathway that provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as building blocks for the synthesis of nucleotides, amino acids, and the antioxidant glutathione.[3] By inhibiting GLS1, IPN60090 disrupts these processes, leading to decreased proliferation and survival of cancer cells that are dependent on glutamine metabolism.[3][4][5]
Q2: Which cancer types are most likely to be sensitive to IPN60090?
Preclinical and early clinical data suggest that tumors with specific genetic alterations are particularly sensitive to IPN60090. These include:
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Lung cancers with KEAP1/NFE2L2 mutations: These mutations lead to constitutive activation of the NRF2 pathway, which, while generally associated with chemoresistance, can create a dependency on glutamine metabolism, rendering the cells susceptible to GLS1 inhibition.
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Ovarian cancers with low expression of asparagine synthetase (ASNS): Low ASNS levels may indicate a greater reliance on glutamine for survival.[6]
Phase I trials are investigating IPN60090 in patients with advanced solid tumors harboring these molecular characteristics.[6][7]
Q3: What are the potential mechanisms of acquired resistance to IPN60090?
While specific resistance mechanisms to IPN60090 are still under investigation, studies on other GLS1 inhibitors, such as CB-839 (Telaglenastat), provide insights into probable resistance pathways. These can be broadly categorized as:
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Metabolic Reprogramming: Cancer cells can adapt to GLS1 inhibition by utilizing alternative metabolic pathways to fuel the TCA cycle and maintain cellular functions. This includes increased glycolysis, fatty acid oxidation (FAO), and pyruvate (B1213749) anaplerosis.[3][4][6][8]
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Upregulation of Alternative Glutamate Sources: Cells may upregulate the glutaminase II pathway, which uses alternative enzymes like glutamine transaminase K (GTK) to produce glutamate.[9]
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Expression of GLS2 Isoenzyme: IPN60090 is selective for GLS1 and does not inhibit the GLS2 isoform.[1][2] Cells that express or upregulate GLS2 may therefore be resistant to IPN60090.[3][4]
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Increased Glutamine Uptake: Upregulation of glutamine transporters, such as ASCT2 (SLC1A5), can increase the intracellular concentration of glutamine, potentially overcoming the effects of GLS1 inhibition.[10]
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Activation of Pro-survival Signaling Pathways: Activation of pathways like mTORC1 can promote metabolic flexibility, allowing cancer cells to switch to alternative energy sources.[4][8]
Q4: How can I determine if my cell line has developed resistance to IPN60090?
The development of resistance can be confirmed by a rightward shift in the dose-response curve, indicating a higher IC50 value for IPN60090 in the resistant cell line compared to the parental, sensitive cell line. This should be validated through multiple cell viability or proliferation assays.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for IPN60090 in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell Culture Medium Composition | The presence of pyruvate in the culture medium can rescue cells from GLS1 inhibition, leading to higher IC50 values.[6][11] Use pyruvate-free medium for your experiments. If pyruvate is essential for your cell line, maintain a consistent concentration across all experiments and acknowledge its potential impact on the results. |
| Cell Seeding Density | Variations in cell seeding density can affect nutrient availability and cell proliferation rates, leading to inconsistent IC50 values. Optimize and maintain a consistent seeding density for all assays. |
| Assay Incubation Time | The cytostatic or cytotoxic effects of IPN60090 may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| Drug Stability | Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment to avoid degradation. |
Problem 2: My IPN60090-resistant cell line does not show any obvious changes in GLS1 expression.
| Possible Cause | Suggested Solution |
| Metabolic Reprogramming | Resistance may be driven by metabolic rewiring rather than alterations in the drug target. Investigate alternative metabolic pathways that could be compensating for the loss of glutaminolysis. See the experimental protocols below for guidance on Seahorse assays and metabolomics. |
| Upregulation of GLS2 | Since IPN60090 is selective for GLS1, check for the expression of the GLS2 isoenzyme in your resistant cell line using qRT-PCR or western blotting. |
| Increased Glutamine Import | Increased expression of glutamine transporters like ASCT2 can lead to higher intracellular glutamine levels. Assess the expression of key glutamine transporters at the mRNA and protein levels. |
| Activation of Bypass Pathways | The glutaminase II pathway can provide an alternative route for glutamate production. Investigate the expression of enzymes involved in this pathway, such as glutamine transaminase K (GTK). |
Experimental Protocols
Generation of IPN60090-Resistant Cell Lines
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Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of IPN60090 in the parental cell line.
-
Chronic drug exposure: Culture the parental cells in the continuous presence of IPN60090, starting at a concentration below the IC50 (e.g., IC20).
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Dose escalation: Gradually increase the concentration of IPN60090 in the culture medium as the cells adapt and resume normal proliferation.
-
Isolation of resistant clones: Once cells are proliferating steadily at a high concentration of IPN60090 (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of resistant clones: Expand the clones and confirm their resistance by performing a dose-response assay and comparing the IC50 to the parental cell line. Resistant clones should be maintained in a drug-free medium for several passages to ensure the stability of the resistant phenotype.
Assessment of Metabolic Reprogramming using Seahorse XF Analyzer
-
Cell Seeding: Seed parental and IPN60090-resistant cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Mito Stress Test: To assess mitochondrial respiration and glycolysis, perform a Mito Stress Test according to the manufacturer's protocol. This involves the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine key parameters of mitochondrial function and glycolysis. An increase in the basal ECAR/OCR ratio in resistant cells may indicate a shift towards glycolysis.
Western Blotting for Key Proteins
-
Protein Extraction: Lyse parental and resistant cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against GLS1, GLS2, ASCT2, and key proteins in signaling pathways like NRF2, KEAP1, and mTORC1 (e.g., phospho-S6K). Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities to compare protein expression levels between parental and resistant cells.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for IPN60090 in Sensitive and Resistant Cell Lines
| Cell Line | IPN60090 IC50 (nM) | Fold Resistance |
| Parental OVCAR-3 | 50 | 1 |
| OVCAR-3-IPN-R1 | 550 | 11 |
| OVCAR-3-IPN-R2 | 780 | 15.6 |
| Parental NCI-H460 | 80 | 1 |
| NCI-H460-IPN-R1 | 920 | 11.5 |
Table 2: Hypothetical Metabolic Profile of Parental vs. Resistant Cells
| Cell Line | Basal OCR (pmol/min) | Basal ECAR (mpH/min) | Basal ECAR/OCR Ratio |
| Parental OVCAR-3 | 150 | 30 | 0.2 |
| OVCAR-3-IPN-R1 | 120 | 60 | 0.5 |
| Parental NCI-H460 | 200 | 45 | 0.225 |
| NCI-H460-IPN-R1 | 160 | 85 | 0.531 |
Visualizations
Caption: Mechanism of action of IPN60090.
References
- 1. Effect of glutamine metabolism on chemoresistance and its mechanism in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 4. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Nrf2 Signaling to Combat Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
assessing off-target effects of IPN60090 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of IPN60090 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of IPN60090 dihydrochloride?
This compound is a potent and highly selective inhibitor of Glutaminase 1 (GLS1). It demonstrates an IC50 of 31 nM for GLS1 and has no observed activity against the isoform GLS2.[1][2] The inhibition of GLS1 blocks the conversion of glutamine to glutamate, a critical pathway for the proliferation of cancer cells that depend on glutamine for their growth.[3]
Q2: What is known about the selectivity and off-target profile of IPN60090?
IPN60090 is characterized as a highly selective inhibitor of GLS1. In preclinical studies, it showed no significant activity against a panel of 80 receptors, channels, and enzymes.[4] Furthermore, no significant inhibition of the hERG channel or common cytochrome P450 enzymes was observed.[4] While this indicates a high degree of selectivity, a comprehensive public profile of its activity across the entire human kinome is not available. Therefore, as with any potent small molecule inhibitor, a thorough assessment of potential off-target effects in your specific experimental system is recommended.
Q3: Why am I observing a phenotype in my cells that is inconsistent with GLS1 inhibition alone?
If the observed cellular phenotype does not align with the known function of GLS1, it could be attributed to several factors:
-
Unknown Off-Target Effects: The compound may be interacting with other proteins in your specific cellular context.
-
Downstream Effects of GLS1 Inhibition: The metabolic reprogramming induced by GLS1 inhibition can have complex and widespread downstream consequences that may not be immediately obvious.
-
Experimental Variability: Ensure that the experimental setup, including compound concentration and cell line integrity, is consistent and well-controlled.
Q4: What is a recommended starting point for assessing the off-target profile of IPN60090 in our system?
A tiered approach is recommended. Start with in silico (computational) predictions to identify potential off-target candidates. Follow this with a broad biochemical screen, such as a kinome scan, to identify direct binding partners. Finally, validate any significant hits in a cellular context using target engagement assays like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Cell Line Variability | Ensure you are using a consistent cell line passage number. Perform cell line authentication to confirm identity. |
| Compound Stability | Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles. Store as recommended (-20°C for short-term, -80°C for long-term).[1] |
| Assay Conditions | Optimize cell seeding density and assay duration. Ensure the final DMSO concentration is consistent across all wells and is below a level that affects cell viability. |
| ATP Concentration (for kinase assays) | If investigating off-target kinase effects, be aware that the IC50 value can be highly dependent on the ATP concentration used in the assay.[5] |
Issue 2: Discrepancy between biochemical and cellular activity.
| Possible Cause | Troubleshooting Steps |
| Cell Permeability | Although IPN60090 is orally active, its permeability can vary between cell lines. Confirm target engagement in your specific cell line using an assay like CETSA. |
| Efflux Pumps | The target cells may express efflux pumps that actively remove the compound, reducing its intracellular concentration. |
| Metabolism | The compound may be metabolized by the cells into active or inactive forms. |
Issue 3: Interpreting results from a kinome scan.
| Possible Cause | Troubleshooting Steps |
| Distinguishing significant hits | A common threshold for a significant hit is >90% inhibition at 1 µM. However, this can vary. Prioritize hits based on their relevance to the observed phenotype and their known physiological roles. |
| False Positives | Biochemical screens can produce false positives. Validate any significant hits using an orthogonal method, such as a different assay format or a cellular target engagement assay. |
| Translating binding to function | A binding event does not always translate to functional inhibition in a cellular context. Follow up with cell-based assays to determine the functional consequence of any identified off-target binding. |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Screening
This protocol outlines a general workflow for assessing the selectivity of IPN60090 against a broad panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Primary Screen: Submit the compound to a commercial kinase profiling service for screening against their largest available panel (e.g., >400 kinases) at a single concentration, typically 1 µM.
-
Data Analysis: The service will provide a report detailing the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >90% inhibition).
-
Dose-Response Confirmation: For any significant hits from the primary screen, perform a secondary screen to determine the IC50 value. This will quantify the potency of IPN60090 against these potential off-targets.
-
Selectivity Analysis: Compare the IC50 values of the on-target (GLS1) and any identified off-targets to determine the selectivity window.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble GLS1 (and any potential off-targets identified) at each temperature point by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of IPN60090 indicates target engagement.
Visualizations
Caption: Simplified signaling pathway of GLS1 inhibition by IPN60090.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
pH-dependent solubility issues with IPN60090 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing pH-dependent solubility challenges encountered during experiments with IPN60090 dihydrochloride (B599025). The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is IPN60090 dihydrochloride and what is its mechanism of action?
A1: IPN60090 is an orally active and highly selective inhibitor of glutaminase (B10826351) 1 (GLS1), with an IC50 of 31 nM.[1][2] It shows no significant activity against GLS2.[1][2] As a GLS1 inhibitor, IPN60090 blocks the conversion of glutamine to glutamate, a critical step in cancer cell metabolism.[3][4] This disruption of glutaminolysis hampers the proliferation of tumor cells that are reliant on glutamine for energy and biosynthesis.[5][6]
Q2: I am observing precipitation when I dilute my this compound stock solution in a neutral pH buffer. Why is this happening?
A2: this compound is the salt of a weakly basic parent compound. As a dihydrochloride salt, it is expected to have higher solubility in acidic aqueous solutions where the molecule is protonated and exists in its more soluble salt form. As the pH of the solution increases towards and beyond the pKa values of the basic functional groups, the compound will deprotonate to its less soluble free base form, leading to precipitation. While the specific pKa values for IPN60090 are found in the supporting information of its primary publication, a common issue with hydrochloride salts is reduced solubility in neutral or basic buffers.[7][8][9]
Q3: What is the expected pH-dependent solubility profile of a dihydrochloride salt like IPN60090?
A3: For a dihydrochloride salt of a basic compound, the solubility is highest at low pH and decreases as the pH increases. This is because the equilibrium shifts from the soluble ionized form to the less soluble neutral form. The solubility will significantly decrease as the pH approaches and surpasses the pKa values of the compound. A theoretical pH-solubility profile would show high solubility in the acidic range (pH 1-4), followed by a sharp decrease in solubility as the pH becomes less acidic and approaches neutrality (pH 6-7.4).
Q4: What are the recommended solvents for preparing stock solutions of this compound?
A4: this compound is soluble in DMSO and water. For in vivo studies, formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been reported.[1][10] It is crucial to prepare high-concentration stock solutions in a suitable organic solvent like DMSO and then dilute them into the aqueous experimental medium.
Troubleshooting Guide: pH-Dependent Solubility Issues
This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound during your experiments.
Issue: Precipitation Observed Upon Dilution in Aqueous Buffer (e.g., PBS pH 7.4)
Root Cause: As a dihydrochloride salt of a basic compound, IPN60090 is more soluble at acidic pH. Increasing the pH towards neutral or basic conditions can cause the compound to convert to its less soluble free base form, leading to precipitation.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting precipitation issues with this compound.
Detailed Steps:
-
Verify Stock Solution Integrity:
-
Ensure your stock solution in DMSO is fully dissolved. If you observe any crystals, gently warm the solution and/or sonicate to ensure complete dissolution before making dilutions.
-
Use anhydrous, high-purity DMSO for preparing stock solutions to avoid introducing water that could affect solubility.
-
-
Optimize the Dilution Protocol:
-
Add stock to buffer: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures a more gradual change in the solvent environment.
-
Rapid mixing: Vortex or stir the aqueous buffer vigorously while adding the DMSO stock to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help maintain solubility upon addition of the stock solution.
-
-
Adjust the pH of the Aqueous Buffer:
-
Since this compound is more soluble at acidic pH, consider lowering the pH of your experimental buffer if your experiment allows.
-
For cell-based assays, ensure the final pH is within a physiologically tolerable range for your cells. A slight decrease in pH (e.g., to 6.8-7.0) might improve solubility without significantly impacting cell viability.
-
Prepare a small test batch to determine the optimal pH for solubility without compromising your experimental system.
-
-
Utilize Co-solvents or Solubilizing Agents:
-
For in vitro assays, if permissible, you can increase the percentage of DMSO in your final working solution (though it should be kept as low as possible, typically <0.5%, to avoid solvent effects).
-
For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 can be used to improve solubility.[1]
-
-
Consider Salt-to-Free Base Conversion:
-
Be aware that in neutral or basic buffers, you are likely working with a suspension or a saturated solution of the free base. If precise concentrations of the dissolved compound are critical, you may need to quantify the soluble fraction.
-
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
Series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, and borate (B1201080) buffers)
-
HPLC-UV or LC-MS/MS for quantification[5]
-
Shaking incubator or orbital shaker
-
Centrifuge
-
pH meter
Methodology:
-
Prepare a series of buffers at different pH values (e.g., 2.0, 4.0, 6.0, 7.0, 7.4, 8.0, 10.0).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, check the pH of each solution and adjust if necessary.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of dissolved IPN60090 in the supernatant using a validated HPLC-UV or LC-MS/MS method.
-
Plot the measured solubility (in mg/mL or µM) against the final measured pH of each buffer.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 531.43 g/mol for the free base, adjust for the dihydrochloride salt if the exact MW is known)
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out a precise amount of this compound. For example, to make 1 mL of a 10 mM stock solution, weigh out 0.531 mg (adjust based on the actual molecular weight of the dihydrochloride salt).
-
Add the appropriate volume of DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved.
-
If necessary, use a bath sonicator for a few minutes to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of IPN60090 in Various Solvents
| Solvent/Formulation | Solubility | Reference |
| DMSO | Soluble (specific concentration not detailed) | [10] |
| Water | Soluble (specific concentration not detailed) | - |
| 10% DMSO + 90% Corn Oil | ≥ 3.14 mg/mL (5.90 mM) | [10] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5 mg/mL (8.26 mM) | [1] |
Table 2: Predicted pH-Dependent Solubility Profile of this compound (Illustrative)
| pH | Predicted Solubility | Expected Predominant Species |
| 2.0 | High | Diprotonated (BH2^2+) |
| 4.0 | High | Diprotonated/Monoprotonated Mix |
| 6.0 | Moderate | Monoprotonated (BH+) |
| 7.4 | Low | Free Base (B) |
| 8.0 | Very Low | Free Base (B) |
Note: This is a predicted profile based on the general behavior of dihydrochloride salts of weak bases. Actual solubility should be determined experimentally.
Signaling Pathway and Experimental Workflow Diagrams
GLS1 Signaling Pathway and Inhibition by IPN60090
Caption: Simplified signaling pathway of glutamine metabolism via GLS1 and its inhibition by IPN60090.
Downstream Consequences of GLS1 Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 4. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
Technical Support Center: Minimizing Edge Effects in Plate-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize edge effects in plate-based assays, with considerations for compounds like IPN60090 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in plate-based assays?
A1: The edge effect is a common phenomenon observed in multi-well plates (e.g., 96, 384-well plates) where the wells on the perimeter of the plate behave differently from the interior wells.[1][2][3] This discrepancy can lead to significant variability in assay results, with outer wells often showing different cell growth rates, metabolic activity, or compound efficacy.[4][5] This can negatively impact data reliability and lead to increased standard deviations.[2]
Q2: What are the primary causes of the edge effect?
A2: The two main culprits behind the edge effect are:
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Evaporation: The outer wells have a greater surface area exposed to the external environment, leading to a higher rate of evaporation of the culture medium or assay reagents.[1][2][6] This results in increased concentrations of salts, metabolites, and the test compound (e.g., this compound), which can affect cell viability and assay readouts.[1][7]
-
Temperature Gradients: When a plate is moved from a room temperature environment to a heated incubator (e.g., 37°C), the outer wells warm up faster than the inner wells.[5][8] This temperature differential can affect cell attachment, growth, and the rate of biochemical reactions, contributing to variability.[9]
Q3: Are edge effects more pronounced in certain plate formats?
A3: Yes, the edge effect can be more significant in higher-density plate formats like 384- and 1536-well plates.[1] This is because these plates use smaller volumes of liquid in each well, making them more susceptible to the effects of evaporation.[2][10]
Q4: How can the edge effect impact my results when working with a small molecule inhibitor like this compound?
A4: Evaporation in the outer wells can increase the effective concentration of this compound, potentially leading to an overestimation of its potency or toxicity in those wells. Conversely, temperature fluctuations could alter the enzymatic activity of its target, GLS-1, or affect cellular uptake of the compound, leading to inaccurate and inconsistent results across the plate.
Troubleshooting Guide
Below are common issues related to edge effects and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High variability in data from outer wells | Evaporation, Temperature gradients | 1. Create a humidity barrier: Fill the outermost wells with sterile water, media, or PBS to create a vapor barrier.[11][12][13] 2. Use specialized plates: Employ plates with a surrounding moat that can be filled with liquid to act as an evaporation barrier.[6][14][15] 3. Seal the plate: Use clear or foil sealing tapes for biochemical assays, or breathable sterile tape for cell-based assays to minimize evaporation.[1][2][3] Heat sealing is also a very effective method.[1][3] |
| Inconsistent cell growth across the plate | Uneven cell settling due to temperature changes | 1. Room temperature pre-incubation: After seeding, let the plate sit at room temperature for 1-2 hours before moving it to the 37°C incubator. This allows cells to settle and attach more uniformly.[11][16][17][18] 2. Thermal equilibration: Pre-warm the plate and all reagents to the incubation temperature before seeding the cells.[13][19] |
| Assay failure or poor Z-factor | Significant changes in reagent concentration or osmolarity in outer wells | 1. Reduce assay time: If possible, shorten the incubation periods to minimize the cumulative effect of evaporation.[1][2][3] 2. Optimize incubator conditions: Ensure the incubator has high humidity (at least 95%) and stable temperature.[6] Minimize door openings to maintain a consistent environment.[6][9] 3. Use low-evaporation lids: These lids have condensation rings and a longer skirt to help reduce fluid loss.[1][3] |
| "Smiling" or "frowning" patterns in data | Systematic temperature or gas exchange gradients across the plate | 1. Avoid stacking plates: Stacking can create vertical temperature gradients. If stacking is necessary, ensure adequate space for air circulation. 2. Disregard outer wells: As a last resort, you can choose not to use the outer 36 wells of a 96-well plate for experimental samples and instead fill them with a buffer solution.[2][14][19] |
Experimental Protocols
Protocol 1: Standard Method for Minimizing Edge Effects in Cell-Based Assays
-
Cell Seeding:
-
Prepare your cell suspension as per your standard protocol.
-
Dispense the cell suspension into the inner 60 wells of a 96-well plate.
-
Fill the 36 outer wells with 200 µL of sterile water, PBS, or cell culture medium without cells.
-
-
Room Temperature Incubation:
-
Incubator Incubation:
-
Carefully transfer the plate to a humidified incubator set at 37°C and 5% CO2.
-
Avoid placing the plate on the top or bottom shelf, or near the door, where temperature fluctuations are more likely.
-
-
Compound Addition (e.g., this compound):
-
After cell attachment, carefully remove the plate from the incubator.
-
Perform your serial dilutions and add the compound to the appropriate wells.
-
Return the plate to the incubator for the desired treatment duration.
-
-
Assay Readout:
-
Proceed with your specific assay protocol (e.g., viability, proliferation, or metabolic assay).
-
Protocol 2: Using Sealing Tapes for Biochemical Assays
-
Reagent Addition:
-
Dispense all assay components, including your test compound (e.g., this compound) and enzyme (e.g., GLS-1), into the wells of the microplate.
-
-
Plate Sealing:
-
Carefully apply a clear or foil sealing film to the top of the plate, ensuring a complete seal over all wells to prevent evaporation.[3]
-
-
Incubation:
-
Incubate the sealed plate for the required time at the specified temperature.
-
-
Signal Detection:
-
Remove the seal and proceed with the addition of detection reagents and subsequent signal reading.
-
Visualizations
Caption: The causal chain of the edge effect in plate-based assays.
Caption: Recommended workflow to mitigate edge effects in cell-based assays.
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. The edge effect in microplate assays [wakoautomation.com]
- 3. youtube.com [youtube.com]
- 4. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 7. Managing evaporation for more robust microscale assays Part 2. Characterization of convection and diffusion for cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biospherix.com [biospherix.com]
- 9. researchgate.net [researchgate.net]
- 10. scipro.com [scipro.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture FAQ: How to reduce the edge effect in plates? - Eppendorf Southeast Europe (Non-Checkout) [eppendorf.com]
- 13. gmpplastic.com [gmpplastic.com]
- 14. New cell culture plate eliminates 'edge effect' during extended incubation [cleanroomtechnology.com]
- 15. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 16. How to reduce edge effects in cell-based high-throughput experiments? - Biology Stack Exchange [biology.stackexchange.com]
- 17. neuroprobe.com [neuroprobe.com]
- 18. researchgate.net [researchgate.net]
- 19. How to deal with the "edge effect" of 96-well platesï¼ - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 20. agilent.com [agilent.com]
optimizing IPN60090 dihydrochloride concentration for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IPN60090 dihydrochloride (B599025) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is IPN60090 dihydrochloride and what is its mechanism of action?
A1: IPN60090 is a potent and selective inhibitor of glutaminase-1 (GLS-1), an enzyme crucial for the conversion of glutamine to glutamate.[1][2] By inhibiting GLS-1, IPN60090 disrupts cancer cell metabolism and proliferation, which are often dependent on glutamine.[1] It is an orally active compound with excellent pharmacokinetic properties observed in preclinical species.[1][3][4]
Q2: What is the recommended starting concentration for in vivo mouse studies?
A2: Based on preclinical studies, oral administration of this compound in a dose range of 10 mg/kg to 250 mg/kg has been evaluated in mouse xenograft models.[1] Maximal target engagement, as measured by the glutamate-to-glutamine ratio in tumors, was observed at doses of 50 mg/kg and 250 mg/kg.[1] Therefore, a starting dose within the 50-100 mg/kg range is a reasonable starting point for efficacy studies. Dose-range-finding studies are always recommended to determine the optimal dose for a specific model and research question.[5]
Q3: How should I prepare this compound for oral administration in mice?
A3: this compound can be formulated as a suspension in 0.5% aqueous methylcellulose (B11928114) for oral gavage.[1] A detailed protocol for a 10 mg/mL suspension is provided in the "Experimental Protocols" section below.
Q4: What are some potential challenges when working with a dihydrochloride salt form in vivo?
A4: Dihydrochloride salts can sometimes present challenges related to solubility and stability. The solubility of the salt can be pH-dependent, and there is a possibility of conversion to the free base form at higher pH, which may have lower solubility.[6][7] It is crucial to ensure the compound remains in suspension during administration. For troubleshooting, refer to the "Troubleshooting Guide" below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty in suspending the compound | Improper mixing or vehicle temperature. | Ensure vigorous vortexing and sonication as described in the protocol. Prepare the vehicle at room temperature. |
| Compound precipitation in the dosing syringe/gavage needle | Low solubility of the compound at the formulation pH or temperature changes. | Prepare fresh formulations for each dosing session. Ensure the suspension is homogenous before drawing it into the syringe. Administer promptly after preparation. If precipitation persists, consider a brief pre-warming of the formulation to 37°C with continuous mixing before administration, but assess compound stability at this temperature first. |
| Inconsistent results between animals | Inaccurate dosing due to improper oral gavage technique or non-homogenous suspension. | Ensure all personnel are proficient in oral gavage techniques.[8][9][10][11] Always vortex the stock suspension immediately before dosing each animal to ensure homogeneity. |
| Animal distress or injury during oral gavage | Improper restraint or gavage needle insertion. | Use proper restraint techniques to minimize animal movement.[9][10] Ensure the gavage needle is of the correct size and is inserted gently along the esophagus, not the trachea.[11] Pre-coating the gavage needle with sucrose (B13894) may help pacify the mice.[8] |
| Unexpected toxicity or adverse effects | Off-target effects or issues with the formulation. | Review the literature for known off-target effects. Ensure the vehicle is well-tolerated by the animals by including a vehicle-only control group. If toxicity persists at a dose that is expected to be well-tolerated, consider reducing the dose or re-evaluating the formulation. |
Quantitative Data Summary
Table 1: In Vivo Dosing of this compound in an H460 NSG Mouse Xenograft Model [1]
| Dose (mg/kg) | Administration Route | Vehicle | Observed Effect |
| 10 | Oral | 0.5% aqueous methylcellulose | Moderate target engagement |
| 50 | Oral | 0.5% aqueous methylcellulose | Maximal target engagement |
| 250 | Oral | 0.5% aqueous methylcellulose | Maximal target engagement |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (10 mg/mL Suspension)
Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose in sterile water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated scale
-
Spatula
Procedure:
-
Calculate the required amount of this compound and vehicle. For example, to prepare 10 mL of a 10 mg/mL suspension, you will need 100 mg of this compound and 10 mL of 0.5% aqueous methylcellulose.
-
Weigh the this compound powder accurately and transfer it to a sterile conical tube.
-
Add a small volume of the 0.5% methylcellulose vehicle (e.g., 1-2 mL) to the powder to create a paste. This helps to wet the powder and prevent clumping.
-
Triturate the powder with the vehicle using a spatula or by gentle tapping to ensure it is fully wetted.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the tube.
-
Vortex the suspension vigorously for 2-3 minutes to ensure it is well-mixed.
-
Sonicate the suspension in a water bath for 10-15 minutes to break up any remaining agglomerates and achieve a uniform suspension.
-
Visually inspect the suspension to ensure it is homogenous.
-
Store the suspension at 4°C for short-term storage (prepare fresh daily if possible). Before each use, bring the suspension to room temperature and vortex thoroughly to re-suspend the compound.
Visualizations
Caption: Signaling pathway of Glutaminase-1 (GLS-1) and the inhibitory action of IPN60090.
Caption: General experimental workflow for in vivo studies with IPN60090.
Caption: Troubleshooting logic for addressing inconsistent in vivo results.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. instechlabs.com [instechlabs.com]
- 11. research.sdsu.edu [research.sdsu.edu]
Validation & Comparative
A Head-to-Head Battle in Glutamine Addiction: IPN60090 Dihydrochloride vs. CB-839 in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, the targeting of cancer cell metabolism has opened a promising therapeutic window. Two prominent inhibitors of glutaminase (B10826351) 1 (GLS1), IPN60090 dihydrochloride (B599025) and CB-839 (Telaglenastat), have emerged as key players in the quest to starve tumors dependent on glutamine. This guide provides an objective, data-driven comparison of these two compounds in preclinical settings, offering insights into their relative potency, efficacy, and underlying mechanisms.
Both IPN60090 dihydrochloride and CB-839 are potent and selective inhibitors of GLS1, a critical enzyme in the metabolic pathway of glutaminolysis.[1][2][3] By blocking the conversion of glutamine to glutamate, these inhibitors disrupt a key nutrient supply for cancer cells, leading to decreased proliferation and tumor growth.[4][5] While both molecules share the same therapeutic target, preclinical data reveals nuances in their potency and efficacy that are critical for informing future research and clinical development.
At a Glance: Key Preclinical Data
| Parameter | This compound | CB-839 (Telaglenastat) | Reference |
| Target | Glutaminase 1 (GLS1) | Glutaminase 1 (GLS1) | [1][2][3] |
| GLS1 IC50 | 31 nM (recombinant human GLS1) | 23 nM (endogenous, mouse kidney) | [1][6] |
| A549 Cell Proliferation IC50 | 26 nM | 18.78 - 40 nM | [4][6] |
| In Vivo Efficacy | 100 mg/kg BID showed similar efficacy to CB-839 at 250 mg/kg BID in an H2122 xenograft model. | 250 mg/kg BID showed similar efficacy to IPN60090 at 100 mg/kg BID in an H2122 xenograft model. | [4] |
In Vitro Potency: A Close Contest
A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals that both IPN60090 and CB-839 are highly potent inhibitors of GLS1. IPN60090 exhibits an IC50 of 31 nM against purified recombinant human GLS1.[1] CB-839 demonstrates comparable potency with an IC50 of 23 nM against endogenous GLS1 in mouse kidney tissue.[6]
When assessed for their anti-proliferative effects in the A549 non-small cell lung cancer cell line, both compounds show significant activity at nanomolar concentrations. IPN60090 has a reported IC50 of 26 nM in this cell line.[4] For CB-839, the reported IC50 values in A549 cells range from 18.78 nM to 40 nM, depending on the specific experimental conditions.[6] The table below summarizes the anti-proliferative activity of CB-839 in a panel of triple-negative breast cancer (TNBC) cell lines, highlighting its potent effects in this cancer subtype.[2]
CB-839 Anti-Proliferative Activity in TNBC Cell Lines
| Cell Line | IC50 (nM) |
| HCC1806 | 2-300 |
| MDA-MB-231 | 2-300 |
| MDA-MB-436 | 2-300 |
| And others | 2-300 |
Note: The broad range reflects the varying sensitivity across different TNBC cell lines.[2]
In Vivo Efficacy: A Clear Distinction in Dosing
A key differentiator between the two compounds emerges from in vivo preclinical studies. In a head-to-head comparison using an H2122 non-small cell lung cancer cell line-derived xenograft mouse model, IPN60090 demonstrated comparable anti-tumor efficacy to CB-839 but at a significantly lower dose.[4] Specifically, oral administration of IPN60090 at 100 mg/kg twice daily resulted in a similar level of tumor growth inhibition as CB-839 dosed at 250 mg/kg twice daily.[4] This suggests that IPN60090 may have a more favorable pharmacokinetic profile, allowing for equivalent therapeutic effects at a lower concentration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A549 (Non-Small Cell Lung Cancer) and various Triple-Negative Breast Cancer (TNBC) cell lines.[2][4]
-
Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Treatment: After allowing cells to adhere overnight, they are treated with a range of concentrations of either this compound or CB-839.
-
Incubation: Cells are incubated for 72 hours.[2]
-
Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[2]
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.[2]
-
Tumor Implantation: Human cancer cells (e.g., H2122) are implanted subcutaneously into the flanks of the mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups (Vehicle, IPN60090, CB-839).
-
Dosing:
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
Both this compound and CB-839 are highly effective inhibitors of GLS1 with potent anti-proliferative activity in preclinical cancer models. While their in vitro potencies are comparable, the available in vivo data suggests that IPN60090 may achieve similar therapeutic efficacy at a lower dose than CB-839. This potential for a wider therapeutic window makes IPN60090 a compelling candidate for further clinical investigation. For researchers in the field, the choice between these two inhibitors may depend on the specific cancer model, the desired dosing regimen, and the overall therapeutic strategy. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
IPN60090 Dihydrochloride: A Comparative Analysis of Cross-Reactivity Against GLS2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of IPN60090 dihydrochloride (B599025) against its primary target, Glutaminase (B10826351) 1 (GLS1), versus its cross-reactivity with Glutaminase 2 (GLS2). The data presented herein demonstrates the high selectivity of IPN60090, a critical attribute for a therapeutic agent targeting glutamine metabolism in cancer.
Executive Summary
IPN60090 dihydrochloride is a potent and highly selective inhibitor of GLS1, an enzyme crucial for the proliferation of many cancer cells that are dependent on glutamine.[1][2] Experimental data confirms that IPN60090 exhibits minimal to no inhibitory activity against the isoform GLS2, highlighting its specific mechanism of action. This selectivity is advantageous in minimizing potential off-target effects, as GLS1 and GLS2 have distinct tissue distribution and physiological roles.[1][2]
Quantitative Data: Inhibitory Potency
The inhibitory activity of IPN60090 against human GLS1 and GLS2 was determined using a dual-coupled enzyme assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below.
| Compound | Target | IC50 (nM) | Selectivity (vs. GLS2) |
| This compound | GLS1 | 31 | >1600-fold |
| GLS2 | >50,000 |
Data sourced from MedchemExpress and supporting scientific literature.[1]
The data clearly illustrates the profound selectivity of IPN60090 for GLS1 over GLS2. With an IC50 value of 31 nM for GLS1 and over 50,000 nM for GLS2, the selectivity is greater than 1600-fold. This significant difference underscores the compound's precision in targeting GLS1-dependent pathways.
Experimental Protocols
The determination of GLS1 and GLS2 inhibition by IPN60090 is typically performed using a dual-coupled enzymatic assay. This method indirectly measures the activity of glutaminase by quantifying the production of one of its products, glutamate (B1630785).
Principle of the Coupled Enzyme Assay:
-
Glutaminase Reaction: GLS1 or GLS2 catalyzes the hydrolysis of L-glutamine to L-glutamate and ammonia.
-
Glutamate Dehydrogenase (GDH) Coupling: The L-glutamate produced in the first reaction serves as a substrate for glutamate dehydrogenase (GDH).
-
NAD+ Reduction: In the presence of the cofactor β-nicotinamide adenine (B156593) dinucleotide (NAD+), GDH oxidizes L-glutamate to α-ketoglutarate. This reaction is coupled with the reduction of NAD+ to NADH.
-
Spectrophotometric Detection: The rate of NADH production is monitored by measuring the increase in absorbance at a wavelength of 340 nm. This rate is directly proportional to the glutaminase activity.
General Assay Procedure:
-
Inhibitor Preparation: A series of dilutions of this compound are prepared in an appropriate assay buffer.
-
Reaction Mixture: In a microplate, the assay buffer, NAD+, GDH, and the glutaminase enzyme (either purified recombinant human GLS1 or GLS2) are combined.
-
Inhibitor Incubation: The prepared dilutions of IPN60090 are added to the wells containing the reaction mixture. Control wells with no inhibitor (positive control) and no enzyme (negative control) are also included. The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-glutamine.
-
Kinetic Measurement: The absorbance at 340 nm is measured at regular intervals to determine the initial reaction rates.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the kinetic curves. The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the biological context and experimental design, the following diagrams are provided.
Caption: Signaling pathway of GLS1 in cancer cell metabolism and the inhibitory action of IPN60090.
Caption: Workflow for determining the IC50 of IPN60090 using a coupled enzyme assay.
Conclusion
The extensive data from enzymatic assays confirms that this compound is a highly selective inhibitor of GLS1 with negligible activity against GLS2. This high degree of selectivity is a promising characteristic for a therapeutic candidate, as it suggests a lower likelihood of off-target effects related to the inhibition of GLS2. For researchers in oncology and drug development, the specific targeting of GLS1 by IPN60090 offers a precise tool for investigating the role of glutamine metabolism in cancer and a strong foundation for further clinical development.
References
A Comparative Guide to the Pharmacokinetic Profiles of IPN60090 and Telaglenastat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two clinical-stage glutaminase-1 (GLS-1) inhibitors, IPN60090 (also known as IACS-6274) and telaglenastat (CB-839). Both compounds are under investigation for the treatment of various cancers and share a common mechanism of action by targeting tumor cell metabolism through the inhibition of glutamine conversion to glutamate.[1][2] This document summarizes key pharmacokinetic data from clinical trials, outlines the experimental protocols used, and visualizes the targeted metabolic pathway.
Quantitative Pharmacokinetic Data
The following table summarizes the key human pharmacokinetic parameters for IPN60090 and telaglenastat, derived from Phase I clinical trials. These data provide a snapshot of the absorption, distribution, metabolism, and excretion properties of each inhibitor at their respective recommended Phase II doses (RP2D).
| Pharmacokinetic Parameter | IPN60090 (IACS-6274) | Telaglenastat (CB-839) |
| Dose | 180 mg BID | 800 mg BID |
| Cmax | 45.8 ± 18.6 µM | 1496 ng/mL |
| Tmax | Not Reported | 4.0 hours |
| AUC (0-12hr) | 382.48 ± 159.27 hµM | 7430 ng/mLhr |
| Half-life (t½) | ~12 hours | 4.2 hours (mean) |
| Clinical Trial | NCT03894540 | NCI-10218 |
| Patient Population | Advanced Solid Tumors | IDH-mutant Grade 2/3 Astrocytoma |
Mechanism of Action: Targeting Glutamine Metabolism
Both IPN60090 and telaglenastat are potent and selective inhibitors of glutaminase-1 (GLS-1), a key mitochondrial enzyme in cancer metabolism.[1][2] Many tumor cells become dependent on glutamine as a primary source of carbon for energy production and the synthesis of essential macromolecules.[1] By blocking GLS-1, these inhibitors prevent the conversion of glutamine to glutamate, thereby disrupting the tricarboxylic acid (TCA) cycle and other critical cellular processes that fuel cancer cell proliferation and survival.[1]
Figure 1: Inhibition of glutamine metabolism by IPN60090 and telaglenastat.
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained from early-phase clinical trials. The methodologies employed in these studies are crucial for interpreting the results.
IPN60090 (IACS-6274) - NCT03894540
The pharmacokinetic profile of IPN60090 was characterized in a first-in-human, biomarker-driven Phase I trial in patients with molecularly selected advanced solid tumors.[3]
-
Study Design : The trial utilized a Bayesian Optimal Interval (BOIN) design for dose escalation.[3]
-
Dosing : Patients received IPN60090 orally twice daily (BID) at escalating doses.[3]
-
Pharmacokinetic Sampling : Serial blood samples were collected to determine the pharmacokinetic profile.[3]
-
Bioanalysis : While not explicitly stated in the abstract, plasma concentrations of the drug are typically measured using validated bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Telaglenastat (CB-839) - NCI-10218 & NCT02071862
The pharmacokinetic data for telaglenastat was primarily derived from a Phase Ib study (NCI-10218) in patients with IDH-mutant astrocytoma.[4] Additional details on PK sample collection are available from the broader Phase I study NCT02071862.
-
Study Design : The NCI-10218 trial employed a standard 3+3 dose-escalation design to determine the recommended Phase II dose.[4] The NCT02071862 was also a dose-escalation and expansion study.
-
Dosing : Telaglenastat was administered orally twice daily (BID).[4]
-
Pharmacokinetic Sampling (NCT02071862) : Pharmacokinetic samples were collected on Days 1 and 15 of Cycle 1 at the following time points: pre-dose, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
-
Bioanalysis (NCT02071862) : Plasma concentrations of telaglenastat were determined using high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS). Pharmacokinetic parameters were estimated using non-compartmental analysis.
Figure 2: A generalized workflow for a Phase I pharmacokinetic study.
References
- 1. Metabolic inhibitor IACS-6274 shows early antitumor effects in underserved patients with advanced cancers | MD Anderson Cancer Center [mdanderson.org]
- 2. ascopubs.org [ascopubs.org]
- 3. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTNI-23. PRELIMINARY SAFETY AND PHARMACOKINETICS DATA FOR A PHASE 1B TRIAL OF TELAGLENASTAT IN COMBINATION WITH RADIATION THERAPY AND TEMOZOLOMIDE IN PATIENTS WITH IDH-MUTANT GRADE 2/3 ASTROCYTOMA (NCI-10218) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of IPN60090 Dihydrochloride and Other GLS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the clinical-stage glutaminase-1 (GLS1) inhibitor, IPN60090 dihydrochloride (B599025) (also known as IACS-6274), with other notable GLS1 inhibitors, primarily Telaglenastat (CB-839). The information presented is based on available preclinical data to assist researchers in evaluating these compounds for their studies.
Introduction to GLS1 Inhibition
Glutaminase-1 (GLS1) is a mitochondrial enzyme crucial for the conversion of glutamine to glutamate (B1630785).[1] This process is a key step in glutaminolysis, a metabolic pathway frequently upregulated in cancer cells to support their rapid proliferation and survival.[2] By inhibiting GLS1, the aim is to disrupt tumor metabolism, leading to reduced growth and increased susceptibility to other cancer therapies.[3] IPN60090 and Telaglenastat are both orally bioavailable, selective inhibitors of GLS1 that have advanced to clinical trials.[4][5]
Comparative In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor activity of both IPN60090 and Telaglenastat. A key head-to-head study provides a direct comparison of their efficacy.
A benchmarking study utilizing a non-small cell lung cancer (NSCLC) H2122 cell line-derived xenograft mouse model indicated that IPN60090 has a more potent in vivo anti-tumor effect than Telaglenastat.[4] Specifically, oral administration of IPN60090 at 100 mg/kg twice daily demonstrated comparable efficacy and target engagement to Telaglenastat administered orally at 250 mg/kg twice daily.[4]
The following table summarizes the available quantitative in vivo data for both inhibitors across various preclinical models.
| Inhibitor | Cancer Model | Dosage & Administration | Key Findings | Reference |
| IPN60090 Dihydrochloride (IACS-6274) | NSCLC Xenograft (H2122) | 100 mg/kg, oral, twice daily | Similar efficacy to 250 mg/kg CB-839 | [4] |
| Telaglenastat (CB-839) | NSCLC Xenograft (H2122) | 250 mg/kg, oral, twice daily | Similar efficacy to 100 mg/kg IPN60090 | [4] |
| Telaglenastat (CB-839) | Head and Neck Squamous Cell Carcinoma Xenograft (HN5) | 200 mg/kg, oral, twice daily | As a single agent, reduced tumor volume compared to vehicle. Greater effect in combination with radiation. | [6] |
| Telaglenastat (CB-839) | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft | Not specified | Showed significant anti-tumor activity as a single agent. | [7] |
| Telaglenastat (CB-839) | Melanoma (immune-competent mouse model) | Not specified | In combination with anti-PD1 or anti-CTLA4 antibodies, improved anti-tumor activity. | [8] |
| Telaglenastat (CB-839) | Osteosarcoma Xenograft | Not specified | Induced primary tumor growth inhibition, particularly in combination with metformin. | [9] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical in vivo experimental workflow.
Caption: The role of GLS1 in converting glutamine to glutamate, fueling the TCA cycle and biosynthesis, and the inhibitory action of IPN60090 and CB-839.
Caption: A generalized experimental workflow for assessing the in vivo efficacy of GLS1 inhibitors in xenograft models.
Experimental Protocols
The following is a generalized protocol for a xenograft study to evaluate the in vivo efficacy of GLS1 inhibitors, based on common practices in the field.
1. Animal Models and Husbandry:
-
Species: Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice).
-
Age and Sex: Typically 6-8 week old female mice are used.
-
Housing: Animals are housed in a pathogen-free environment with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Tumor Implantation:
-
Cell Lines: A relevant cancer cell line (e.g., H2122 for NSCLC) is cultured and harvested during the exponential growth phase.
-
Implantation: A suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or media mixed with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
3. Drug Formulation and Administration:
-
Formulation: this compound and Telaglenastat (CB-839) are formulated for oral administration. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water.
-
Dosing: Once tumors reach the desired size, mice are randomized into treatment groups (e.g., vehicle control, IPN60090 group, CB-839 group).
-
Administration: The formulated drug or vehicle is administered orally (p.o.) via gavage, typically twice daily (BID).
4. Efficacy Evaluation:
-
Primary Endpoint: The primary measure of efficacy is tumor growth inhibition (TGI). Tumor volume and body weight are measured 2-3 times per week.
-
Toxicity Monitoring: Animals are monitored daily for any signs of toxicity, such as significant weight loss (>20%), changes in behavior, or altered appearance.
-
Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration of treatment.
-
Pharmacodynamic Analysis: At the end of the study, tumors and plasma may be collected to measure target engagement, such as the ratio of glutamate to glutamine.
5. Statistical Analysis:
-
Tumor growth data is often presented as the mean tumor volume ± standard error of the mean (SEM) for each group over time.
-
Statistical significance between treatment groups and the vehicle control is determined using appropriate statistical tests, such as a two-way ANOVA with post-hoc tests. A p-value of <0.05 is generally considered statistically significant.
Conclusion
The available preclinical data suggests that this compound is a highly potent GLS1 inhibitor with superior or comparable in vivo efficacy to Telaglenastat (CB-839) at a lower dosage in at least one head-to-head xenograft model. Both compounds have demonstrated anti-tumor activity across a range of cancer models, both as single agents and in combination with other therapies. The choice of inhibitor for a particular research application may depend on the specific cancer type being studied and the desired therapeutic combination. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these GLS1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 4. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 9. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: IPN60090 vs. CB-839 in Preclinical Xenograft Models
In the landscape of cancer therapeutics targeting metabolic pathways, the inhibition of glutaminase (B10826351) 1 (GLS1) has emerged as a promising strategy to combat tumors reliant on glutamine. Two notable small molecule inhibitors, IPN60090 and CB-839 (Telaglenastat), have advanced to clinical trials, demonstrating the potential of this therapeutic approach. This guide provides a head-to-head comparison of their preclinical efficacy in xenograft models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Glutamine Metabolism
Both IPN60090 and CB-839 are selective inhibitors of GLS1, a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate (B1630785).[1][2] This initial step is critical for the entry of glutamine-derived carbon into the tricarboxylic acid (TCA) cycle, which fuels cellular energy production and provides building blocks for macromolecules essential for rapidly proliferating cancer cells.[3][4] By blocking GLS1, these inhibitors disrupt cancer cell metabolism, leading to reduced proliferation and cell death in glutamine-dependent tumors.[2]
Figure 1: Signaling pathway of GLS1 inhibition.
Comparative Efficacy in Xenograft Models
While direct head-to-head studies are limited, data from separate preclinical investigations in various xenograft models provide insights into the in vivo activity of both compounds.
IPN60090 Xenograft Data
A study on IPN60090 demonstrated its ability to engage the GLS1 target in vivo in an H460 non-small cell lung cancer xenograft model. Oral administration of IPN60090 led to a dose-dependent increase in glutamine and a decrease in glutamate levels within the tumor, confirming target engagement.[1]
| Compound | Cancer Model | Dose | Effect | Source |
| IPN60090 | H460 Non-Small Cell Lung Cancer | 10, 50, 250 mg/kg (oral) | Dose-dependent target engagement (increased tumor glutamine, decreased glutamate) | [1] |
CB-839 Xenograft Data
CB-839 has been evaluated more extensively in a variety of xenograft models, demonstrating both single-agent and combination activity.
| Compound | Cancer Model | Dose | Effect | Source |
| CB-839 | H460 Lung Tumor | Not specified | Increased response to radiotherapy by 30% | [5][6] |
| CB-839 | Patient-Derived Triple-Negative Breast Cancer (TNBC) | Not specified | Significant antitumor activity as a single agent | [7][8] |
| CB-839 | JIMT-1 (HER2+) Breast Cancer | Not specified | Significant antitumor activity as a single agent and in combination with paclitaxel (B517696) | [7][8] |
| CB-839 | SNU398 & MHCC97H Liver Cancer | Not specified | Modest anti-tumor effect as a single agent, strong growth inhibition in combination with V-9302 | [9] |
| CB-839 | CAL-27 Head and Neck Squamous Cell Carcinoma | Not specified | Reduced tumor growth in combination with ionizing radiation | [10] |
| CB-839 | Renal Cell Carcinoma (RCC) | Not specified | Antitumor activity in combination with everolimus (B549166) or cabozantinib | [11] |
Experimental Protocols
The methodologies employed in these xenograft studies are crucial for interpreting the results. Below are representative protocols for each compound.
IPN60090 Xenograft Protocol (H460 Model)[1]
-
Cell Line: H460 non-small cell lung cancer cells.
-
Animal Model: Not explicitly specified, but typically immunodeficient mice (e.g., nude or SCID) are used for xenograft studies.
-
Tumor Implantation: Subcutaneous injection of H460 cells.
-
Drug Administration: Oral administration of IPN60090 at doses of 10, 50, or 250 mg/kg.
-
Endpoint Measurement: Tumor samples were collected at 8 and 24 hours post-administration to analyze glutamine and glutamate concentrations to determine target engagement.
CB-839 Xenograft Protocol (TNBC Model)[7][12]
-
Animal Model: Female nu/nu mice (4-6 weeks old) for patient-derived xenografts (PDX) and female CB.17 SCID mice (8-12 weeks old) for cell line-derived xenografts.
-
Tumor Implantation:
-
PDX Model: Subcutaneous implantation of tumor fragments from a patient with stage IIa infiltrating ductal carcinoma.
-
Cell Line Model: Subcutaneous implantation of 1 x 107 JIMT-1 cells.
-
-
Treatment Initiation: Dosing began when tumors reached a volume of approximately 100-200 mm3.
-
Drug Administration: CB-839 was administered orally. In combination studies, paclitaxel was also administered.
-
Endpoint Measurement: Tumor growth was monitored over time to assess antitumor efficacy.
Figure 2: General experimental workflow for xenograft studies.
Summary and Conclusion
Both IPN60090 and CB-839 are potent GLS1 inhibitors with demonstrated in vivo activity in xenograft models. IPN60090 has shown clear evidence of target engagement in a non-small cell lung cancer model.[1] CB-839 has a broader range of published preclinical data, showing efficacy as both a single agent and in combination with other cancer therapies across various tumor types, including breast, lung, liver, and head and neck cancers.[5][6][7][8][9][10]
The selection of one inhibitor over the other for future research or clinical development may depend on several factors, including the specific cancer type, the potential for combination therapies, and the detailed pharmacokinetic and pharmacodynamic profiles of each compound. The excellent physicochemical and pharmacokinetic properties of IPN60090 were highlighted as a key advantage in its discovery.[1] CB-839, being further along in clinical development, has a more extensive portfolio of preclinical and clinical data.[12]
This comparison guide summarizes the currently available preclinical data for IPN60090 and CB-839 in xenograft models. Further direct comparative studies would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Alone and together: current approaches to targeting glutaminase enzymes as part of anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase inhibitor CB-839 increases radiation sensitivity of lung tumor cells and human lung tumor xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers of Sensitivity to IPN60090 Dihydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for sensitivity to IPN60090 dihydrochloride, a selective inhibitor of glutaminase (B10826351) 1 (GLS1), with the alternative GLS1 inhibitor, Telaglenastat (CB-839). The information is supported by available preclinical and clinical experimental data.
IPN60090 is an investigational small molecule inhibitor of GLS1, an enzyme crucial for the metabolic reprogramming of many cancer cells.[1] Targeting GLS1 is a promising therapeutic strategy for tumors dependent on glutamine metabolism. The clinical development of IPN60090 is focused on patient populations with specific molecular characteristics that predict sensitivity to the drug. This guide outlines the key biomarkers, the experimental evidence supporting their use, and the methodologies for their detection.
Key Biomarkers of Sensitivity
Preclinical and clinical studies have identified two primary predictive biomarkers for sensitivity to GLS1 inhibitors like IPN60090:
-
Mutations in the KEAP1/NFE2L2 Pathway: Loss-of-function mutations in the Kelch-like ECH-associated protein 1 (KEAP1) or gain-of-function mutations in the Nuclear factor erythroid 2-related factor 2 (NFE2L2, also known as NRF2) lead to constitutive activation of the NRF2 antioxidant response pathway. This activation creates a metabolic dependency on glutamine, rendering cancer cells vulnerable to GLS1 inhibition.[2][3]
-
Low Asparagine Synthetase (ASNS) Expression: Low protein expression of ASNS, an enzyme that synthesizes asparagine from aspartate and glutamine, is another key biomarker. Cells with low ASNS are more reliant on extracellular asparagine and the glutaminolysis pathway, making them susceptible to GLS1 inhibitors.[4][5]
Comparative Preclinical Data
The following tables summarize the available preclinical data for IPN60090 and the comparator, Telaglenastat, in biomarker-defined cancer models. While direct head-to-head studies with quantitative data are limited in the public domain, the collective evidence supports the role of these biomarkers in predicting sensitivity to GLS1 inhibition.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to GLS1 Inhibitors
| Cell Line | Cancer Type | Biomarker Status | GLS1 Inhibitor | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung Cancer | KEAP1 mutant | Telaglenastat (CB-839) | ~250 | [This is an illustrative value based on graphical data in the source] |
| H460 | Non-Small Cell Lung Cancer | KEAP1 mutant | Telaglenastat (CB-839) | ~250 | [This is an illustrative value based on graphical data in the source] |
| H1299 | Non-Small Cell Lung Cancer | KEAP1 wild-type | Telaglenastat (CB-839) | >1000 | [This is an illustrative value based on graphical data in the source] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | ASNS-low | IPN60090 | Sensitive | [Specific IC50 values not publicly available][4][6] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | ASNS-high | IPN60090 | Resistant | [Specific IC50 values not publicly available][4][6] |
Table 2: In Vivo Efficacy of GLS1 Inhibitors in Xenograft Models
| Xenograft Model | Cancer Type | Biomarker Status | GLS1 Inhibitor | Treatment | Tumor Growth Inhibition (%) | Reference |
| Subcutaneous and Orthotopic Ovarian Cancer Models | Ovarian Cancer | ASNS-low | IPN60090 | Not specified | Significant Inhibition | [Specific % not publicly available][4] |
| Subcutaneous and Orthotopic Ovarian Cancer Models | Ovarian Cancer | ASNS-high | IPN60090 | Not specified | Resistant | [Specific % not publicly available][4] |
| NSCLC Xenograft Models | Non-Small Cell Lung Cancer | KEAP1/NRF2-mutated | Telaglenastat (CB-839) | Not specified | Preclinical activity demonstrated | [Specific % not publicly available][2] |
Clinical Validation
The clinical utility of these biomarkers is being investigated in biomarker-driven clinical trials.
IPN60090 (IACS-6274):
A first-in-human Phase I trial (NCT03894540) of IPN60090 enrolled patients with advanced solid tumors harboring KEAP1/NFE2L2 mutations or low ASNS expression.[1] Key findings from this trial include:
-
Durable stable disease (≥6 months) with some tumor regression was observed in patients with ASNS-loss ovarian cancer.[2]
Telaglenastat (CB-839):
The KEAPSAKE clinical trial (NCT04265534) was a Phase 2 study evaluating Telaglenastat in combination with standard-of-care for first-line treatment of metastatic KEAP1/NRF2-mutated non-squamous non-small cell lung cancer (NSCLC).[7] The trial was terminated due to a lack of clinical benefit observed in an interim analysis.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows for biomarker validation.
Caption: GLS1 Inhibition Pathway in Biomarker-Positive Cancers.
Caption: Workflow for Biomarker Validation.
Experimental Protocols
Detailed, study-specific protocols for biomarker detection are often proprietary. However, the following sections outline the general methodologies employed for the validation of these biomarkers.
Detection of KEAP1 and NFE2L2 Mutations
Methodology: Next-Generation Sequencing (NGS) of tumor DNA is the standard method for identifying mutations in KEAP1 and NFE2L2. This can be performed on DNA extracted from tumor tissue or from circulating tumor DNA (ctDNA) in blood samples ("liquid biopsy").
General Protocol Outline:
-
Sample Collection and DNA Extraction: Tumor tissue (fresh, frozen, or FFPE) or whole blood is collected from the patient. DNA is then extracted using commercially available kits.
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Targeted Gene Panel Sequencing: A targeted NGS panel that includes the full coding regions of the KEAP1 and NFE2L2 genes is used to selectively capture and sequence these regions.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is aligned to the human reference genome, and variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions, and deletions within the target genes.
-
Annotation and Interpretation: Identified variants are annotated to determine their potential functional impact (e.g., missense, nonsense, frameshift) and classified as pathogenic, likely pathogenic, or of uncertain significance based on established guidelines.
The KEAPSAKE trial (NCT04698681) utilized a commercial liquid biopsy NGS test to screen for KEAP1 and NRF2/NFE2L2 mutations.[8][9]
Assessment of ASNS Protein Expression
Methodology: Immunohistochemistry (IHC) on FFPE tumor tissue is the standard method for assessing ASNS protein expression levels.
General Protocol Outline:
-
Tissue Preparation: FFPE tumor tissue is sectioned into thin slices (typically 4-5 µm) and mounted on glass slides.
-
Deparaffinization and Rehydration: The paraffin (B1166041) is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is typically performed to unmask the antigenic sites. This usually involves heating the slides in a citrate (B86180) buffer.
-
Blocking: Non-specific antibody binding is blocked using a protein-based blocking solution.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for ASNS. The choice of antibody and its optimal dilution are critical and must be rigorously validated.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., a chromogen like DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining: The tissue is counterstained (e.g., with hematoxylin) to visualize the cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated, cleared, and a coverslip is mounted.
-
Pathologist Scoring: A pathologist evaluates the staining intensity and the percentage of positive tumor cells. A scoring system, such as the H-score, is often used to provide a semi-quantitative measure of protein expression. Low ASNS expression is defined by a pre-determined cutoff score.
MD Anderson Cancer Center has developed a CLIA-certified IHC assay for ASNS to identify patients who may benefit from IPN60090 treatment.[1] While the specific antibody and detailed protocol are not publicly disclosed, the development of a certified assay underscores the clinical relevance of this biomarker.
Conclusion
The validation of predictive biomarkers is paramount for the successful clinical development of targeted therapies like IPN60090. The available preclinical and clinical data strongly support the use of KEAP1/NFE2L2 mutational status and low ASNS protein expression as biomarkers to identify patients most likely to respond to GLS1 inhibition. While more quantitative and direct comparative data would be beneficial, the current evidence provides a solid foundation for the continued investigation and clinical application of these biomarkers in guiding treatment decisions for patients with cancers dependent on glutamine metabolism.
References
- 1. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AACR 2021: Therapeutics Discovery researchers identify key biomarker for metabolic inhibitor - ecancer [ecancer.org]
- 6. researchgate.net [researchgate.net]
- 7. KEAPSAKE: A Study of Telaglenastat (CB-839) With Standard-of-Care Chemoimmunotherapy in 1L KEAP1/NRF2-Mutated, Nonsquamous NSCLC [clin.larvol.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. survivornet.com [survivornet.com]
A Comparative Guide to Cellular Target Engagement Assays for IPN60090 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, directly verifying that a therapeutic candidate engages its intended molecular target within a cellular context is a critical step. This confirmation, known as target engagement, is paramount for establishing a compound's mechanism of action and for interpreting cellular and in vivo activity. IPN60090 dihydrochloride (B599025), a clinical-stage selective inhibitor of Glutaminase-1 (GLS-1), has demonstrated robust target engagement in preclinical studies.[1][2] This guide provides a detailed protocol for the Cellular Thermal Shift Assay (CETSA), a powerful biophysical method to assess the interaction between small molecules like IPN60090 and their targets. Furthermore, it presents a comparative analysis with an alternative label-free technique, the Drug Affinity Responsive Target Stability (DARTS) assay, to aid researchers in selecting the most appropriate method for their experimental needs.
Understanding Target Engagement: The "Shift" in Stability
The principle behind many target engagement assays lies in the biophysical reality that when a small molecule binds to its protein target, it can alter the protein's stability. CETSA and DARTS are two prominent label-free methods that leverage this phenomenon, albeit by measuring different stability parameters.
Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding can increase the thermal stability of a protein.[3][4] When cells are heated, proteins begin to denature and aggregate. A drug-bound protein is often more resistant to this heat-induced denaturation and remains soluble at higher temperatures compared to its unbound state.[3][5] This "thermal shift" is the readout for target engagement.
Drug Affinity Responsive Target Stability (DARTS) , on the other hand, assesses a protein's stability against enzymatic degradation.[6] The binding of a small molecule can induce conformational changes that protect the target protein from proteolysis.[6] In a DARTS experiment, cell lysates are treated with a protease, and a higher abundance of the target protein in the presence of the compound indicates protection and therefore, target engagement.
Experimental Protocols
Here, we provide detailed protocols for performing CETSA and DARTS to evaluate the target engagement of IPN60090 with its target, GLS-1.
Cellular Thermal Shift Assay (CETSA) Protocol for IPN60090 Dihydrochloride
This protocol is a representative Western blot-based CETSA procedure adapted for a small molecule inhibitor like IPN60090.
1. Cell Culture and Treatment:
-
Seed a human cancer cell line known to express GLS-1 (e.g., a glutamine-dependent line) in sufficient quantity for the experiment.
-
Culture cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (typically 1-4 hours) at 37°C.[7]
2. Cell Harvesting and Heat Shock:
-
After incubation, wash the cells with ice-cold PBS and harvest them by scraping.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each treatment condition.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[8][9] A non-heated control for each condition should be included.
3. Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath) or by adding a suitable lysis buffer.[3][10]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).[8][10]
4. Protein Analysis:
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific for GLS-1. A loading control (e.g., β-actin) should also be probed.
-
Quantify the band intensities for GLS-1 and the loading control.
5. Data Analysis:
-
Normalize the GLS-1 band intensity to the loading control.
-
For a melting curve, plot the normalized GLS-1 signal against the temperature for both vehicle- and IPN60090-treated samples. A shift in the melting curve to higher temperatures in the presence of the drug indicates target engagement.
-
For an isothermal dose-response curve, plot the normalized GLS-1 signal at a single, optimized temperature against the concentration of IPN60090. This allows for the determination of an EC50 value for target engagement.[10]
Figure 1: General workflow for a Western blot-based Cellular Thermal Shift Assay (CETSA).
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines the general steps for a DARTS experiment to assess the interaction of IPN60090 with GLS-1.
1. Cell Lysis:
-
Culture and harvest cells expressing GLS-1 as described for CETSA.
-
Lyse the cells in a suitable lysis buffer (non-denaturing) on ice.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the proteome.
2. Compound Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Treat the lysates with varying concentrations of this compound or a vehicle control and incubate for a specified time (e.g., 1 hour) at room temperature.
3. Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each tube at a pre-optimized concentration.[6]
-
Incubate for a short, optimized duration to allow for limited digestion.
-
Stop the digestion by adding a protease inhibitor cocktail and/or by adding SDS-PAGE loading buffer and heating.
4. Protein Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Perform a Western blot using a primary antibody specific for GLS-1.
-
Quantify the band intensity of the full-length GLS-1 protein.
5. Data Analysis:
-
Compare the amount of full-length GLS-1 remaining in the IPN60090-treated samples to the vehicle-treated control. An increase in the abundance of the GLS-1 band in the presence of the inhibitor indicates protection from proteolysis and thus, target engagement.
Figure 2: General workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Quantitative Comparison of Target Engagement Assays
The choice of a target engagement assay depends on various factors including the nature of the target protein, the properties of the small molecule, and the specific experimental question being addressed. The table below provides a quantitative and qualitative comparison of CETSA and DARTS.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced protection from proteolysis |
| Assay Format | Intact cells or cell lysates | Primarily cell lysates |
| Cell Permeability | Can directly assess in intact cells | Assessed indirectly (requires cell lysis first) |
| Readout | Shift in melting temperature (Tm) or EC50 | Increased abundance of target protein |
| Key Advantage | Measures engagement in a physiological context | Does not rely on thermal stability changes[6] |
| Potential Limitation | Not all proteins exhibit a thermal shift upon binding | Requires careful optimization of protease activity[6] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA)[11][12] | Generally lower throughput |
| Applicability | Broadly applicable to soluble and some membrane proteins | Best for soluble, stable proteins[6] |
Alternative Target Engagement Methodologies
While CETSA and DARTS are powerful label-free techniques, other methods can also be employed to confirm target engagement.
-
Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET): These proximity-based assays measure the interaction between a tagged target protein and a fluorescent ligand or antibody in live cells.[8] They offer real-time monitoring but require genetic modification of the target protein.[8]
-
Affinity-Based Pull-Downs: This method uses a modified, often biotinylated, version of the drug to capture its binding partners from a cell lysate. While potentially very specific, the chemical modification of the drug may alter its binding properties.[8]
-
Mass Spectrometry-Based CETSA (TPP): This advanced technique, also known as Thermal Proteome Profiling (TPP), allows for the unbiased, proteome-wide assessment of thermal stability changes, enabling the identification of off-target effects and novel targets.[11][13]
Conclusion
Both CETSA and DARTS offer robust, label-free approaches to confirm the target engagement of small molecule inhibitors like this compound. CETSA's ability to be performed in intact cells provides a more direct assessment of target binding in a physiological environment, which is a significant advantage. The choice between CETSA and DARTS, or other alternative assays, will ultimately be guided by the specific research goals, the characteristics of the target protein, and available resources. For validating the cellular activity of a lead compound like IPN60090, a well-executed CETSA experiment provides compelling evidence of direct interaction with its intended target, GLS-1.
References
- 1. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
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